4-(phenylethynyl)aniline
Description
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Properties
IUPAC Name |
4-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404945 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-25-8 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Sonogashira coupling reaction and outlines key analytical techniques for its characterization.
Introduction
This compound is an organic compound featuring a phenylacetylene moiety attached to an aniline ring.[1] This structure imparts unique electronic and photophysical properties, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires. Its synthesis is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodoaniline or 4-bromoaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from established methodologies for Sonogashira coupling reactions.
Materials:
-
4-Iodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and anhydrous toluene to the flask, followed by triethylamine (2.0 eq).
-
Addition of Phenylacetylene: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a yellow to orange-yellow solid.[2]
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Yellow to orange-yellow solid |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Melting Point | 126-128 °C |
| Solubility | Soluble in organic solvents like dichloromethane and benzene; low solubility in water. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic H | 7.53 | d | 6.8 | 2H | H on phenyl ring adjacent to C≡C |
| Aromatic H | 7.42-7.30 | m | - | 5H | H on aniline and phenyl rings |
| Aromatic H | 6.67 | d | 8.5 | 2H | H on aniline ring ortho to NH₂ |
| Amine H | 3.84 | s | - | 2H | NH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | 146.6 | C-NH₂ |
| Aromatic C | 133.0 | Aromatic CH |
| Aromatic C | 131.4 | Aromatic CH |
| Aromatic C | 128.3 | Aromatic CH |
| Aromatic C | 127.7 | Aromatic CH |
| Aromatic C | 123.9 | Quaternary C |
| Aromatic C | 114.8 | Aromatic CH |
| Aromatic C | 112.7 | Quaternary C |
| Alkynyl C | 90.1 | C≡C |
| Alkynyl C | 87.3 | C≡C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1] Key characteristic peaks for this compound are expected in the following regions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3500-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| C≡C Stretch (alkyne) | 2260-2100 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1350-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (193.24). Common fragmentation patterns may involve the loss of small molecules or radicals from the parent ion.
| Technique | Expected m/z | Assignment |
| Electron Ionization (EI) | 193 | [M]⁺ |
| 165 | [M-C₂H₂]⁺ | |
| 139 | [M-C₄H₂N]⁺ |
Experimental Workflow and Diagrams
The synthesis of this compound via the Sonogashira coupling follows a well-defined workflow, which can be visualized as a logical progression of steps.
Caption: Synthetic workflow for this compound.
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.
Caption: Catalytic cycle of the Sonogashira coupling.
References
A Technical Guide to 4-(Phenylethynyl)aniline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylethynyl)aniline is an aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid, linear structure, arising from the phenylethynyl group, combined with the reactive amino functionality of the aniline moiety, makes it a versatile building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and an exploration of its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molar Mass | 193.24 g/mol | [2] |
| Appearance | Yellow to orange-yellow solid | [1] |
| Melting Point | 126-128 °C | |
| Boiling Point | Not readily available | |
| Density | 1.13 g/cm³ | |
| Solubility | Soluble in organic solvents such as benzene and dichloromethane; low solubility in water.[1] | |
| CAS Number | 1849-25-8 | [2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize key spectral data.
¹H and ¹³C NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (CDCl₃) | 7.53 | d | 6.8 | 2H, Ar-H |
| 7.42-7.30 | m | 5H, Ar-H | ||
| 6.67 | d | 8.5 | 2H, Ar-H | |
| 3.84 | s | 2H, -NH₂ | ||
| ¹³C NMR (CDCl₃) | 146.6 | C-NH₂ | ||
| 133.0 | Ar-C | |||
| 131.4 | Ar-C | |||
| 128.3 | Ar-CH | |||
| 127.7 | Ar-CH | |||
| 123.9 | Ar-C | |||
| 114.8 | Ar-CH | |||
| 112.7 | Ar-C | |||
| 90.1 | C≡C | |||
| 87.3 | C≡C |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3459, 3367 | N-H stretching (amine) |
| 3065 | C-H stretching (aromatic) |
| 2206 | C≡C stretching (alkyne) |
| 1606, 1494 | C=C stretching (aromatic) |
Mass Spectrometry
| m/z | Assignment |
| 193.0891 | [M]⁺ (Calculated for C₁₄H₁₁N) |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This protocol details a general procedure.
Materials:
-
4-Iodoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with 4-iodoaniline (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagents Addition: Anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 eq) are added via syringe. The mixture is stirred until all solids are dissolved.
-
Alkyne Addition: Phenylacetylene (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to a temperature between 50-70 °C and stirred for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
Procedure:
-
Column Preparation: A silica gel column is prepared using a suitable eluent system, typically a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product as a solid.
-
Recrystallization (Optional): For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.
Applications in Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Role as a Kinase Inhibitor Scaffold
The aniline moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. The phenylethynyl group can extend into hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity. Modifications at the amino group or on the phenyl rings can be systematically performed to optimize the pharmacological properties of these inhibitors.
Hypothetical Signaling Pathway Inhibition
While direct evidence for this compound itself is limited, based on the activity of structurally similar aniline derivatives, it is plausible that its derivatives could function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR/MAPK pathway is a hallmark of many cancers.
Caption: Hypothetical inhibition of the EGFR/MAPK signaling pathway by a this compound derivative.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase inhibition assay is performed. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Safety and Handling
This compound should be handled with appropriate safety precautions. It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the development of new therapeutic agents and advanced materials. Its straightforward synthesis and the tunability of its structure make it an attractive scaffold for further exploration. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound, aiming to facilitate its application in innovative research and development endeavors.
References
Spectroscopic and Synthetic Profile of 4-(phenylethynyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. A generalized synthetic and characterization workflow is also presented.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃, 600 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.53 | d | 2H | 6.8 | Phenyl-H (ortho to alkyne) |
| 7.40 - 7.30 | m | 3H | - | Phenyl-H (meta, para to alkyne) |
| 7.29 | d | 2H | 8.5 | Aniline-H (ortho to alkyne) |
| 6.66 | d | 2H | 8.5 | Aniline-H (ortho to amine) |
| 3.84 | br s | 2H | - | -NH₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 151 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 146.4 | Aniline C-NH₂ |
| 132.9 | Aniline-CH |
| 131.6 | Phenyl-CH |
| 128.4 | Phenyl-CH |
| 128.2 | Phenyl-CH |
| 123.5 | Phenyl C-alkyne |
| 114.8 | Aniline-CH |
| 112.5 | Aniline C-alkyne |
| 90.1 | Alkyne-C |
| 88.0 | Alkyne-C |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3459, 3367 | Strong | N-H stretching (asymmetric and symmetric) |
| 3065 | Medium | Aromatic C-H stretching |
| 2210 | Strong | C≡C alkyne stretching |
| 1606 | Strong | Aromatic C=C stretching |
| 1510 | Strong | N-H bending |
| 1494 | Medium | Aromatic C=C stretching |
| 830 | Strong | para-disubstituted C-H bending |
| 690 | Strong | Monosubstituted C-H bending |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.25 g/mol |
| Calculated m/z [M+H]⁺ | 194.0964 |
| Found m/z [M+H]⁺ | 194.0961 |
| Ionization Method | Electrospray Ionization (ESI) |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker DRX-600 spectrometer.[1] The sample was prepared by dissolving approximately 5-10 mg of this compound in deuterated chloroform (CDCl₃). The spectra were calibrated using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.[1]
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Perkin Elmer Spectrum One FT-IR spectrometer.[1] The sample was prepared as a thin film on a potassium bromide (KBr) plate. A small amount of the solid compound was dissolved in a volatile organic solvent, and the solution was carefully applied to the KBr plate. The solvent was allowed to evaporate, leaving a thin film of the analyte for analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS data was obtained using an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.[1] The sample was dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. This stock solution was then further diluted to the low µg/mL range for analysis. The data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Synthesis and Characterization Workflow
This compound is commonly synthesized via a Sonogashira cross-coupling reaction. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.
Caption: General workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Solubility of 4-(phenylethynyl)aniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the solubility of 4-(phenylethynyl)aniline and offers detailed experimental protocols for the precise quantitative determination of its solubility in various common organic solvents. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document serves as a practical resource for researchers needing to generate this critical data for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction to this compound
This compound is an organic compound featuring a phenyl group attached to an ethynyl group, which is further connected to an aniline moiety.[1] It typically appears as a yellow to orange-yellow solid.[2] This compound is a valuable intermediate in organic synthesis and holds potential for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry.[1][2] Understanding its solubility is crucial for reaction setup, purification, formulation, and various screening processes.
Qualitative Solubility Profile
While specific quantitative data is scarce, general qualitative solubility information for this compound is available. The compound's structure, with a large nonpolar aromatic region and a polar amine group, suggests it will be more soluble in organic solvents than in water.
| Solvent Class | Solvent | Solubility | Reference |
| Halogenated | Dichloromethane | Soluble | [2] |
| Aromatic | Benzene | Soluble | [2] |
| Aqueous | Water | Low Solubility | [2] |
Experimental Protocols for Quantitative Solubility Determination
To address the gap in quantitative data, the following detailed experimental protocols are provided. Two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent are the gravimetric method and the UV-Vis spectroscopic method.
General Procedure for Preparation of a Saturated Solution
A saturated solution is a solution in which the maximum amount of solute has been dissolved in a solvent at a specific temperature and is in equilibrium with undissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF)
-
Scintillation vials or small flasks with secure caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.2 µm or 0.45 µm, solvent-compatible)
-
Analytical balance
Procedure:
-
Add Excess Solute: Place a pre-weighed amount of this compound into a vial.
-
Add Solvent: Add a known volume of the desired organic solvent to the vial. Ensure there is an excess of solid material that does not dissolve.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully draw a specific volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This filtered solution is the saturated solution.
Method 1: Gravimetric Analysis
This method involves determining the mass of the dissolved solute in a known volume of the saturated solution by evaporating the solvent.
Procedure:
-
Weighing the Sample: Accurately pipette a known volume (e.g., 5.00 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
-
Drying: Once the solvent is removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
Calculation:
-
Mass of solute (g): (Weight of dish with dry solute) - (Weight of empty dish)
-
Solubility ( g/100 mL): (Mass of solute / Volume of saturated solution taken) x 100
Method 2: UV-Vis Spectroscopic Analysis
This method is suitable if this compound has a distinct UV-Vis absorbance peak in the chosen solvent. It requires the preparation of a calibration curve.
Procedure:
Part A: Preparation of Calibration Curve
-
Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Prepare Standard Solutions: Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear (Beer-Lambert Law) and can be used to determine the concentration of unknown samples.
Part B: Analysis of Saturated Solution
-
Dilute Saturated Solution: Accurately dilute a small volume of the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted saturated solution at λmax.
-
Determine Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
Calculation:
-
Concentration of saturated solution (mol/L or g/L): (Concentration of diluted solution) x (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
References
Thermal Stability and Degradation of 4-(phenylethynyl)aniline: A Technical Guide
Disclaimer: Direct experimental data on the thermal stability and degradation of the 4-(phenylethynyl)aniline monomer is not extensively available in peer-reviewed literature. This guide is therefore based on the analysis of its constituent chemical moieties (aniline and phenylacetylene), data from polymers incorporating the phenylethynyl group, and established principles of thermal analysis. The quantitative data and degradation pathways presented are predictive and intended to serve as a scientifically grounded framework for researchers. Experimental validation is recommended.
Introduction
This compound is an organic compound that merges the structural features of aniline and phenylacetylene. This unique combination makes it a valuable building block in the synthesis of high-performance polymers, particularly polyimides, and other advanced materials. The phenylethynyl group serves as a reactive site for thermal cross-linking, leading to materials with exceptional thermal and oxidative stability. Understanding the intrinsic thermal stability and degradation behavior of the this compound monomer is crucial for optimizing its synthesis, storage, and processing, as well as for predicting the long-term performance of polymers derived from it.
This technical guide provides a comprehensive overview of the predicted thermal properties of this compound, detailed experimental protocols for its analysis, and a proposed degradation pathway based on the chemistry of its functional groups.
Predicted Thermal Properties
The thermal behavior of this compound is expected to be characterized by its melting point, followed by polymerization and subsequent decomposition at higher temperatures. The presence of the reactive ethynyl group suggests that significant exothermic activity will be observed during thermal analysis.
Predicted Differential Scanning Calorimetry (DSC) Data
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, the DSC thermogram is predicted to show an endothermic peak corresponding to its melting point, followed by a broad exotherm at higher temperatures. This exotherm is likely due to thermally induced polymerization or oligomerization via the phenylethynyl groups. At even higher temperatures, exothermic events due to decomposition may occur.
| Parameter | Predicted Value Range | Description |
| Melting Point (Tm) | 150 - 160 °C | Endothermic event corresponding to the solid-to-liquid phase transition. |
| Onset of Exotherm (Tonset) | 200 - 250 °C | Beginning of thermally initiated reactions, likely polymerization of the ethynyl groups. |
| Exothermic Peak (Tpeak) | 350 - 400 °C | Maximum heat release, corresponding to the peak rate of polymerization and/or decomposition. |
Predicted Thermogravimetric Analysis (TGA) Data
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The thermal decomposition of this compound is anticipated to be a multi-step process. In an inert atmosphere, initial weight loss may be associated with the cleavage of the C-N bond and the loss of the amine group functionality, followed by the fragmentation of the hydrocarbon backbone at higher temperatures. The phenylethynyl group's tendency to form a stable char through cyclization and cross-linking reactions would likely result in a significant amount of residue at high temperatures.
| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Degradation Process |
| < 250 °C | < 5% | Minor volatilization of any residual impurities. |
| 250 - 400 °C | 15 - 25% | Initial decomposition, potentially involving the C-N bond scission and reactions of the amino group. |
| 400 - 600 °C | 30 - 50% | Major decomposition of the aromatic and acetylenic structures. |
| > 600 °C | - | Formation of a stable carbonaceous char. |
| Final Residue at 800 °C | 30 - 40% | High char yield due to cross-linking of the phenylethynyl groups. |
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, standardized TGA and DSC procedures should be followed.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a standard method for analyzing the thermal stability of this compound using TGA.[1][2]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heating.[3] A sample mass of 5-10 mg is typically recommended.[3]
-
Crucible: Use an inert crucible, such as alumina or platinum.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[2]
-
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, temperatures for 5% and 10% weight loss (Td5 and Td10), and the percentage of final residue.
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a standard method for evaluating the thermal transitions of this compound.[4][5]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound sample into a hermetically sealed aluminum pan. This is to contain any potential volatilization.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events such as melting and exothermic events related to polymerization or decomposition.
Proposed Thermal Degradation Pathway
In the absence of direct experimental evidence for the degradation mechanism of this compound, a plausible pathway can be proposed based on the known thermal behavior of aniline, phenylacetylene, and related structures.[6][7][8] The degradation is likely to be a complex process involving multiple competing reactions, especially at higher temperatures.
The initial steps of thermal degradation in an inert atmosphere are likely to involve the weaker bonds in the molecule. The C-N bond in the aniline moiety is a potential site for initial cleavage. Concurrently, the highly reactive phenylethynyl group can undergo thermally induced polymerization or cyclization reactions.
Proposed Degradation Steps:
-
Initiation (250 - 400 °C): Homolytic cleavage of the C-N bond is a probable initiating step, leading to the formation of a 4-(phenylethynyl)phenyl radical and an amino radical.
-
Polymerization/Cyclization: The phenylethynyl groups can undergo intermolecular reactions to form polyene structures or engage in intramolecular cyclization, contributing to the formation of a thermally stable char. This is a well-documented reaction for phenylethynyl-terminated polymers.[9]
-
Propagation and Fragmentation (> 400 °C): The initially formed radicals can abstract hydrogen atoms from other molecules, leading to a cascade of fragmentation reactions. This would result in the breakdown of the aromatic rings and the polyene structures formed in the earlier stages.
-
Termination: Radicals can combine to form more stable, larger molecules, ultimately contributing to the char residue.
The major gaseous byproducts from the degradation of related polyimides have been identified as CO₂, CO, and H₂O in an air atmosphere.[10] In an inert atmosphere, one would expect the evolution of ammonia (from the aniline group), benzene, and smaller hydrocarbon fragments.
Visualizations
Experimental Workflow
Caption: Diagram 1: Experimental Workflow for Thermal Analysis.
Proposed Thermal Degradation Pathway
Caption: Diagram 2: Proposed Thermal Degradation Pathway.
Conclusion
While this compound is a critical monomer for high-temperature applications, a detailed understanding of its own thermal stability and degradation is still an area that requires further experimental investigation. Based on the analysis of its chemical structure and data from related compounds, it is predicted to be a thermally reactive molecule, undergoing polymerization at temperatures above 200 °C, with significant decomposition occurring above 400 °C. The phenylethynyl moiety is expected to contribute to a high char yield upon pyrolysis. The provided experimental protocols offer a clear path for researchers to obtain precise data, and the proposed degradation pathway serves as a foundational model for interpreting those future findings. Such studies will be invaluable for the continued development and application of materials derived from this versatile compound.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. benchchem.com [benchchem.com]
- 3. torontech.com [torontech.com]
- 4. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-(phenylethynyl)aniline, a significant intermediate in organic synthesis with potential applications in medicinal chemistry and materials science.[1] In the absence of a publicly available experimental crystal structure, this guide integrates computational modeling data with established experimental protocols for synthesis and characterization. This document offers a detailed examination of the molecule's structural parameters, spectroscopic signature, and conformational flexibility, serving as a vital resource for researchers engaged in the design and synthesis of novel compounds incorporating the this compound scaffold.
Introduction
This compound, a yellow to orange-yellow solid, is an aromatic compound featuring a phenyl group linked to an aniline moiety through an ethynyl bridge.[1] Its rigid, linear structure and the presence of both amino and phenyl functionalities make it a versatile building block in the synthesis of a variety of organic molecules. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including the development of novel pharmaceuticals and advanced materials.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by the planar phenyl and aniline rings connected by a linear acetylene linker. This arrangement results in a largely planar and rigid molecule. The key structural parameters, including bond lengths, bond angles, and dihedral angles, dictate the molecule's overall shape and have been estimated using computational modeling.
Quantitative Structural Data (Computed)
Due to the absence of a published single-crystal X-ray diffraction study for this compound, the following structural parameters have been determined through computational modeling. These values provide a reliable estimation of the molecule's geometry.
| Parameter | Bond/Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C≡C | 1.21 | |
| C-C (alkyne-phenyl) | 1.43 | |
| C-C (alkyne-aniline) | 1.43 | |
| C-N (aniline) | 1.40 | |
| C-C (aromatic avg.) | 1.40 | |
| C-H (aromatic avg.) | 1.08 | |
| N-H (avg.) | 1.01 | |
| Bond Angles (°) | ||
| C-C≡C | 178.5 | |
| C≡C-C | 178.5 | |
| C-C-N (aniline) | 120.5 | |
| C-N-H (avg.) | 113.0 | |
| H-N-H | 110.0 | |
| Dihedral Angles (°) | ||
| Phenyl Ring - Aniline Ring | ~0-10 |
Note: These values are based on computational chemistry calculations and may vary slightly from experimental data.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Sonogashira coupling reaction between a protected 4-iodoaniline and phenylacetylene.[2]
Materials:
-
4-Iodoaniline
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 4-iodoaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To this mixture, add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Diagram: Synthetic Pathway for this compound
Caption: Sonogashira coupling for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire the spectrum. Expected chemical shifts (δ, ppm): ~7.5 (m, 2H, phenyl), ~7.3 (m, 3H, phenyl), ~7.3 (d, 2H, aniline), ~6.6 (d, 2H, aniline), ~3.8 (br s, 2H, NH₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Use the same sample as for ¹H NMR.
-
Acquire a proton-decoupled spectrum. Expected chemical shifts (δ, ppm): ~146 (C-NH₂), ~132 (phenyl CH), ~131 (aniline CH), ~128.5 (phenyl CH), ~128 (phenyl C), ~123 (C-alkyne), ~115 (aniline CH), ~112 (C-alkyne), ~90 (alkyne C), ~88 (alkyne C).
-
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR)-FTIR:
-
Place a small amount of the solid product directly on the ATR crystal.
-
Acquire the spectrum. Expected characteristic peaks (cm⁻¹): ~3400-3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2210 (C≡C stretch), ~1600, 1500 (aromatic C=C stretch).
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Expected m/z for [M+H]⁺: 194.0964.
-
Diagram: Experimental Workflow for Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the molecular structure, conformation, and experimental protocols for this compound. While a definitive experimental crystal structure is not publicly available, the computational data presented herein offers valuable insights into the molecule's geometry. The provided synthesis and characterization protocols are based on well-established methodologies and serve as a practical guide for researchers. This comprehensive resource is intended to facilitate further research and application of this compound in the fields of medicinal chemistry, materials science, and organic synthesis.
References
Quantum chemical calculations for 4-(phenylethynyl)aniline electronic properties
An In-depth Technical Guide to the Quantum Chemical Calculations of 4-(Phenylethynyl)aniline's Electronic Properties
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic properties of this compound. This molecule is of significant interest in materials science and medicinal chemistry due to its conjugated π-system, which imparts unique electronic and optical characteristics. This document details the computational methodologies, experimental protocols, and key findings from relevant studies.
Introduction
This compound is an organic compound featuring a phenylacetylene group attached to an aniline moiety.[1] Its rigid, planar structure and extended π-conjugation are key determinants of its electronic behavior, making it a valuable building block for novel materials and potential pharmaceutical agents.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of this molecule.[3][4]
Computational Methodology
The electronic properties of this compound and its derivatives can be reliably predicted using DFT. A typical computational workflow involves geometry optimization followed by the calculation of electronic properties.[3]
2.1. Software and Methods
A common choice for these calculations is the Gaussian suite of programs. The B3LYP hybrid functional is frequently employed as it provides a good balance between accuracy and computational cost for organic molecules. A split-valence basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), is typically used to describe the atomic orbitals.[3]
2.2. Detailed Protocol for DFT Calculations
A standard protocol for calculating the electronic properties of molecules similar to this compound is as follows:[1]
-
Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software like Avogadro.
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable structure. The optimization is typically performed using the B3LYP functional with the 6-31G(d) basis set.[1]
-
Frequency Calculations : To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Below is a diagram illustrating the computational workflow for determining the electronic properties of this compound.
Calculated Electronic Properties
The HOMO and LUMO energies are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
| Parameter | Value (eV)[1] |
| HOMO Energy | -4.923 |
| LUMO Energy | -2.101 |
| Orbital Energy Gap | 2.822 |
Table 1: Calculated orbital energies for a related aniline derivative (GM-PANHS).
Experimental Protocols
4.1. Synthesis of this compound
This compound can be synthesized via a Sonogashira cross-coupling reaction.[2]
Detailed Synthesis Protocol: [2]
-
Reactants : 4-Iodoaniline and phenylacetylene are used as the primary reactants.
-
Catalyst System : The reaction is catalyzed by a palladium complex, such as Pd(PPh3)2Cl2, and a copper(I) co-catalyst, typically CuI.[2]
-
Solvent and Base : A mixture of triethylamine and water serves as the solvent and base.
-
Reaction Conditions : The reaction mixture is heated to reflux and stirred for approximately 24 hours.
-
Workup and Purification : After cooling, the reaction mixture is washed with dichloromethane. The crude product is then purified by column chromatography.
The following diagram outlines the key steps in the synthesis of this compound.
4.2. Characterization
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
| Technique | Key Observables[2] |
| Infrared (IR) Spectroscopy | v(N-H) at 3475 and 3379 cm-1, v(C≡C) at 2211 cm-1 |
| 1H NMR (CDCl3) | δ 3.70 (s, 2H, NH2); 6.53 (d, 2H); 7.16-7.27 (m, 5H); 7.40 (d, 2H) |
| 13C NMR (CDCl3) | δ 87.34, 90.11 (C≡C); 112.68, 113.40, 127.40, 128.41, 131.60, 132.85 (Ar-C); 146.63 (C-N) |
| Melting Point | 126.9-128.3 °C |
Table 2: Spectroscopic and physical data for the characterization of this compound.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the electronic properties of this compound. These theoretical predictions, in conjunction with experimental synthesis and characterization, offer a comprehensive understanding of this molecule's behavior. This knowledge is crucial for its application in the development of novel electronic materials and as a scaffold in medicinal chemistry. The methodologies and data presented in this guide serve as a valuable resource for researchers in these fields.
References
A Technical Guide to the Historical Synthesis of 4-(Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. The core focus of this document is on the well-established Sonogashira and Castro-Stephens coupling reactions, providing a detailed examination of their reaction conditions, experimental protocols, and the necessary preceding and subsequent chemical transformations.
Introduction
This compound is an aromatic compound featuring a rigid phenylethynyl moiety and a versatile aniline functional group. This unique structure makes it a sought-after intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires. The historical development of synthetic routes to this compound has been pivotal in advancing the field of cross-coupling reactions.
Core Synthetic Strategies: A Historical Perspective
The most prominent historical methods for the synthesis of this compound rely on the formation of a carbon-carbon bond between an aromatic ring and a terminal alkyne. The two cornerstone reactions in this context are the Sonogashira coupling and the earlier Castro-Stephens coupling.
A common and effective strategy involves a three-step sequence:
-
Protection of the Aniline: The amino group of a starting material like 4-iodoaniline is protected to prevent side reactions during the subsequent coupling step. Acetylation is a common protection strategy.
-
Cross-Coupling Reaction: The protected aniline derivative undergoes a Sonogashira or Castro-Stephens coupling with phenylacetylene.
-
Deprotection: The protecting group is removed to yield the final product, this compound.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption="Overall synthetic workflow for this compound."
The Sonogashira Coupling Approach
The Sonogashira reaction, first reported in 1975, is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It has become one of the most reliable and widely used methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2]
The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1] The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency.
Experimental Protocol: Sonogashira Coupling
The following protocol is a representative example adapted from the synthesis of analogous compounds and illustrates the key steps for preparing this compound via a Sonogashira coupling.
Step 1: Acetylation of 4-Iodoaniline
-
Reaction: 4-Iodoaniline is reacted with acetic anhydride to form N-(4-iodophenyl)acetamide.
-
Procedure: To a solution of 4-iodoaniline in a suitable solvent (e.g., acetic acid or dichloromethane), an equimolar amount of acetic anhydride is added. The reaction is typically stirred at room temperature until completion. The product can be isolated by precipitation in water and filtration.
Step 2: Sonogashira Coupling of N-(4-Iodophenyl)acetamide with Phenylacetylene
-
Reaction: The protected N-(4-iodophenyl)acetamide is coupled with phenylacetylene using a palladium/copper catalyst system.
-
Materials:
-
N-(4-Iodophenyl)acetamide
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
-
Procedure: A reaction vessel is charged with N-(4-iodophenyl)acetamide, the palladium catalyst, and copper(I) iodide. The vessel is then purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent and the amine base are added, followed by the dropwise addition of phenylacetylene. The reaction mixture is then heated (typically between 50-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure, which may involve extraction and purification by column chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} caption="Simplified Sonogashira coupling catalytic cycles."
Step 3: Deprotection of N-(4-(Phenylethynyl)phenyl)acetamide
-
Reaction: The acetyl protecting group is removed to yield this compound.
-
Procedure: The N-(4-(phenylethynyl)phenyl)acetamide is dissolved in a mixture of ethanol and water containing a strong base, such as potassium hydroxide or sodium hydroxide. The mixture is heated at reflux for several hours.[3] After cooling, the product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Quantitative Data for Sonogashira Coupling of Related Substrates
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | 72 | <2 |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | RT | 3 | 85 |
Note: The low yield for the 4-iodotoluene reaction under these specific flow conditions highlights the importance of optimizing reaction parameters.
The Castro-Stephens Coupling Approach
The Castro-Stephens coupling, developed in 1963, predates the Sonogashira reaction and represents a foundational method for the synthesis of diarylacetylenes.[4][5] This reaction involves the coupling of a copper(I) acetylide with an aryl halide in a solvent such as pyridine.[4]
Experimental Protocol: Castro-Stephens Coupling
Step 1: Preparation of Copper(I) Phenylacetylide
-
Reaction: Phenylacetylene is reacted with a copper(I) salt to form the copper acetylide.
-
Procedure: A solution of a copper(I) salt, such as copper(I) iodide, in a suitable solvent is treated with phenylacetylene in the presence of a base like ammonia or an amine. The copper(I) phenylacetylide typically precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Coupling of Copper(I) Phenylacetylide with a Protected 4-Haloaniline
-
Reaction: The pre-formed copper(I) phenylacetylide is reacted with a protected 4-haloaniline, such as N-(4-iodophenyl)acetamide.
-
Procedure: The protected 4-haloaniline and copper(I) phenylacetylide are heated in a solvent like pyridine. The reaction progress is monitored, and upon completion, the product is isolated through a workup procedure that typically involves removal of the solvent, extraction, and purification.
Step 3: Deprotection
-
The deprotection of the resulting N-(4-(phenylethynyl)phenyl)acetamide would follow a similar procedure to that described in the Sonogashira section.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]
} caption="Workflow for the Castro-Stephens coupling approach."
Quantitative Data for a Typical Castro-Stephens Coupling
The following table provides data for a representative Castro-Stephens coupling reaction.
| Aryl Halide | Copper Acetylide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Copper(I) phenylacetylide | Pyridine | Reflux | - | High |
Conclusion
The Sonogashira and Castro-Stephens couplings represent the cornerstone historical methods for the synthesis of this compound. While the Sonogashira reaction has largely superseded the Castro-Stephens coupling due to its catalytic nature and milder conditions, both methods are of significant historical and practical importance. This guide provides the foundational knowledge, including reaction workflows and representative experimental conditions, necessary for researchers and professionals in the field of drug development and materials science to understand and potentially apply these classical synthetic transformations. The provided protocols, while based on analogous reactions, offer a solid framework for the successful preparation of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds - Google Patents [patents.google.com]
- 4. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 5. Castro-Stephens Coupling [drugfuture.com]
A Comprehensive Review of 4-(Phenylethynyl)aniline: Synthesis, Spectroscopic Properties, and Emerging Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylethynyl)aniline is an aromatic organic compound featuring a phenyl group connected to an aniline moiety through an ethynyl linker. This unique molecular architecture imparts a rigid, linear structure and interesting electronic properties, making it a valuable building block in various scientific disciplines. It serves as a crucial intermediate in the synthesis of more complex molecules with applications spanning medicinal chemistry, materials science, and polymer chemistry.[1] This technical guide provides a comprehensive literature review of this compound, summarizing its synthesis, spectroscopic characterization, and exploring its potential in drug discovery and the development of advanced materials.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodoaniline or 4-bromoaniline).[2] The reaction is generally co-catalyzed by a copper(I) salt and carried out in the presence of a base, such as an amine.[3]
Experimental Protocol: Sonogashira Coupling Reaction
A general procedure for the synthesis of this compound via a Sonogashira coupling is as follows:
-
Reaction Setup: A reaction flask is charged with 4-iodoaniline (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) salt like copper(I) iodide (CuI, 0.05-0.1 equivalents) in a suitable solvent, commonly a mixture of an amine (e.g., triethylamine or diisopropylamine) and a co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The flask is then purged with an inert gas (e.g., argon or nitrogen).[4][5]
-
Addition of Phenylacetylene: Phenylacetylene (1.1-1.5 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst system.[6] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the amine base and any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[4]
The general workflow for a Sonogashira coupling reaction is depicted in the following diagram:
Spectroscopic Data
The structural characterization of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons of the aniline and phenyl rings in the range of δ 6.6-7.6 ppm. The amine (-NH₂) protons usually appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum displays characteristic signals for the aromatic carbons and the two quaternary carbons of the alkyne group (typically in the range of δ 80-95 ppm). |
| IR | The IR spectrum shows a characteristic absorption band for the C≡C triple bond stretch around 2200 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed in the region of 3300-3500 cm⁻¹. |
| Mass Spec. | The mass spectrum confirms the molecular weight of the compound (C₁₄H₁₁N, MW: 193.25 g/mol ).[7] |
Potential Applications in Medicinal Chemistry
While direct studies on the biological activity of this compound are limited, the phenylethynyl and aniline moieties are present in numerous compounds with significant pharmacological properties. Aniline derivatives, in particular, have been investigated for their anticancer activities.[8][9]
Cytotoxicity and Anticancer Potential
The cytotoxicity of compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[10][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]
Mechanism of Action: Apoptosis and Signaling Pathways
Many anticancer agents induce cell death through apoptosis, a process of programmed cell death. Apoptosis can be detected using various assays, such as the Annexin V staining assay, which identifies the externalization of phosphatidylserine, an early marker of apoptosis.[6][14][15][16]
Furthermore, aniline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13][17][18][19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for aniline-based anticancer agents.
Potential Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The rigid and conjugated structure of this compound makes it a promising candidate for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[21] The phenylethynyl moiety can serve as a part of the emissive layer in an OLED device.
OLED Fabrication and Performance
OLEDs are typically fabricated by sequential deposition of thin organic layers between two electrodes.[22]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are thoroughly cleaned.[22]
-
Layer Deposition: A series of organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber. These layers typically include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) containing the luminescent material (potentially a derivative of this compound), an electron transport layer (ETL), and an electron injection layer (EIL).[22][23][24]
-
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic stack.[22]
-
Encapsulation: The device is encapsulated to protect it from moisture and oxygen.
The performance of an OLED is characterized by several parameters, including:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.[25]
-
Luminance: The intensity of light emitted per unit area.
-
Current Efficiency: The ratio of the luminance to the current density.
-
Power Efficiency: The ratio of the luminance to the input power.
The following diagram illustrates the general structure of a multilayer OLED.
Conclusion
This compound is a versatile organic molecule with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling reaction and its unique structural and electronic properties make it an attractive scaffold for the development of novel anticancer agents and advanced organic electronic materials. While further research is needed to fully elucidate the biological activities and material properties of this compound and its derivatives, the existing literature provides a strong foundation for future investigations. This technical guide serves as a comprehensive resource for researchers looking to explore the diverse applications of this promising compound.
References
- 1. chembk.com [chembk.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. ijnc.ir [ijnc.ir]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aniline TFPA enhances camptothecin-induced anti-NSCLC by modulating oxidative stress and impairing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. atcc.org [atcc.org]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aml.iaamonline.org [aml.iaamonline.org]
- 24. researchgate.net [researchgate.net]
- 25. ossila.com [ossila.com]
Unlocking the Potential of 4-(Phenylethynyl)aniline Derivatives: A Technical Guide for Researchers
A comprehensive overview of the synthesis, biological evaluation, and material science applications of a promising class of compounds, offering insights for drug discovery and materials innovation.
Novel derivatives of 4-(phenylethynyl)aniline, a unique molecular scaffold, are emerging as a focal point for significant research endeavors. This technical guide consolidates the current understanding of these compounds, presenting their potential applications in oncology, neurodegenerative diseases, and materials science. By providing a detailed examination of their synthesis, biological activity, and material properties, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and expand upon the applications of this versatile chemical class.
Synthesis of this compound Derivatives
The core structure of this compound derivatives is typically synthesized via the Sonogashira cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne (such as a substituted phenylacetylene) and an aryl halide (like a substituted 4-iodo- or 4-bromoaniline). The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]
General Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling reaction involves the following steps:
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or an amine solvent like triethylamine).
-
Base Addition: An amine base, such as triethylamine or diisopropylamine, is added to the mixture. The base is crucial for the deprotonation of the terminal alkyne.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne. The reaction temperature and time can vary depending on the specific substrates and catalyst system used, often ranging from room temperature to elevated temperatures.[3][4]
-
Workup and Purification: Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by extraction and purification of the desired product using techniques like column chromatography.[3]
Caption: General workflow for the Sonogashira cross-coupling reaction.
Potential Research Applications in Oncology
Aniline derivatives have been extensively investigated as anticancer agents, with many functioning as kinase inhibitors.[5][6] While specific data for a wide range of novel this compound derivatives is still emerging, the foundational aniline scaffold is a well-established pharmacophore in oncology. For instance, 4-anilinoquinazoline and anilinopyrimidine derivatives are known to target key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[1][5]
Kinase Inhibition
The primary mechanism by which many aniline-based compounds exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
Signaling Pathway of EGFR Inhibition:
Caption: Hypothesized EGFR signaling pathway inhibition.
Anticancer Activity Data
While comprehensive quantitative data for a broad range of novel this compound derivatives is not yet widely available in the public domain, studies on structurally related anilino-scaffolds provide valuable benchmarks.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 - 1.94 | [7][8][9] |
| 4-Anilinoquinolinylchalcone | Huh-7 (Liver) | < 2.03 | [7][8][9] |
| 4-Anilinofuro[2,3-b]quinoline | NCI-60 Panel (Mean) | 0.025 | [10] |
| 4-Anilinofuro[3,2-c]quinoline | UO-31, UACC-62 (Renal) | < 0.01 | [10] |
| 2-Substituted Aniline Pyrimidine | Mer Kinase | 0.0081 - 0.462 | [11] |
| 2-Substituted Aniline Pyrimidine | c-Met Kinase | - | [11] |
| Novel 4-Anilinoquinazolines | Various | 0.025 - 0.682 | [12] |
Note: The data presented above is for structurally related aniline derivatives and serves as an indicator of the potential potency of novel this compound derivatives. Further research is required to establish specific activity for this class of compounds.
Potential Research Applications in Neurodegenerative Diseases
The exploration of this compound derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease is a promising and expanding area of research. The neuroprotective potential of these compounds is often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and inflammation.[13][14][15]
Neuroprotective Mechanisms
Several molecular mechanisms are being investigated to understand the neuroprotective effects of aniline derivatives. These include the inhibition of oxidative stress, modulation of inflammatory responses, and interference with the aggregation of pathological proteins.
Potential Neuroprotective Signaling Pathways:
Caption: Potential signaling pathways modulated by neuroprotective derivatives.
Applications in Materials Science
The rigid, linear structure and conjugated π-system of the this compound core make it an attractive building block for the synthesis of novel organic materials with applications in optoelectronics.[16][17][18] The ability to functionalize both the aniline and the phenylacetylene moieties allows for the fine-tuning of the electronic and physical properties of the resulting polymers and materials.
Synthesis of Poly(phenylethynyl)aniline Derivatives
The polymerization of this compound monomers can be achieved through various methods, including chemical or electrochemical oxidation. The resulting polymers are expected to possess interesting electronic and optical properties due to the extended conjugation along the polymer backbone.
General Polymerization Workflow:
Caption: Workflow for the synthesis and application of poly(phenylethynyl)aniline.
Potential Optoelectronic Applications
Polymers and materials derived from this compound are being explored for their potential use in a variety of organic electronic devices, including:
-
Organic Field-Effect Transistors (OFETs): The semiconducting properties of these materials could be harnessed for use as the active layer in transistors.
-
Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties of these derivatives make them candidates for emissive layers in OLEDs.
-
Organic Photovoltaics (OPVs): The ability of these materials to absorb light and transport charge makes them suitable for use in solar cells.[19]
Further research into the synthesis of well-defined polymers and the characterization of their solid-state properties is necessary to fully realize their potential in these applications.
Future Directions
The field of this compound derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Expansion of Compound Libraries: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns are crucial to establish comprehensive structure-activity relationships (SAR).
-
In-depth Biological Profiling: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a clearer understanding of their mechanisms of action.
-
Advanced Materials Development: The synthesis of well-defined oligomers and polymers with tailored electronic and optical properties will pave the way for their integration into high-performance organic electronic devices.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. ijnc.ir [ijnc.ir]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 4-(Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential methods for the polymerization of 4-(phenylethynyl)aniline, a monomer of significant interest for the development of novel conductive and functional polymers. The presence of the phenylethynyl group offers unique electronic and structural properties to the resulting polymer, making it a candidate for applications in materials science and as a backbone for drug delivery systems. This document outlines proposed experimental protocols for chemical oxidative polymerization, electrochemical polymerization, and Sonogashira coupling polymerization, based on established methods for aniline and its derivatives.
Introduction to this compound as a Monomer
This compound is an organic compound that combines the functionalities of aniline and phenylacetylene.[1] This unique structure allows it to be a versatile building block in polymer chemistry. The aniline moiety provides a site for oxidative or electrochemical polymerization, similar to the synthesis of polyaniline, a well-known conductive polymer.[2][3] The phenylethynyl group can introduce rigidity, extended π-conjugation, and potential for further functionalization or cross-linking into the polymer backbone. The resulting polymers are expected to possess interesting optical and electronic properties.[4]
Proposed Polymerization Protocols
While specific literature on the homopolymerization of this compound is limited, the following protocols are proposed based on established methods for the polymerization of aniline and its derivatives.
Protocol 1: Chemical Oxidative Polymerization
This method is widely used for the synthesis of polyaniline and its derivatives.[2][3] It typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in the three-neck flask under a nitrogen atmosphere. Stir the solution until the monomer is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is typically around 1:1.
-
Add the APS solution dropwise to the monomer solution over a period of 30 minutes with continuous stirring.
-
Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. A dark precipitate should form, indicating polymer formation.
-
Filter the precipitate using a Buchner funnel and wash it sequentially with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness and morphology.[4][5][6][7][8]
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization by cyclic voltammetry, typically scanning the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for a set number of cycles. The formation of a polymer film on the working electrode should be observable.
-
Alternatively, potentiostatic polymerization can be performed by applying a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specified duration.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove the electrolyte and any unreacted monomer.
-
Dry the polymer film under a stream of nitrogen.
Protocol 3: Sonogashira Coupling Polymerization
This palladium-catalyzed cross-coupling reaction can be adapted for the polymerization of monomers containing both a terminal alkyne and a suitable halide or triflate.[9][10][11][12] For this compound, a di-functionalized monomer would be required, for instance, by introducing a leaving group such as iodine on the aniline ring.
Materials:
-
4-Iodo-N-(4-ethynylphenyl)aniline (hypothetical monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer/hotplate
-
Condenser
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, CuI, and the di-functionalized monomer.
-
Add the anhydrous solvent and triethylamine.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography or size-exclusion chromatography.
-
Upon completion, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.
Data Presentation
| Characterization Technique | Expected Observations for Poly(this compound) |
| FTIR Spectroscopy | Broad N-H stretching bands around 3200-3400 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C≡C stretching around 2210 cm⁻¹. C=C stretching of aromatic rings in the 1400-1600 cm⁻¹ region. C-N stretching around 1300 cm⁻¹. |
| ¹H NMR Spectroscopy | Broad signals in the aromatic region (approx. 6.5-8.0 ppm) due to the polymer backbone. A broad signal corresponding to the N-H protons. The disappearance of sharp monomer peaks.[13][14] |
| ¹³C NMR Spectroscopy | Multiple broad signals in the aromatic region (approx. 110-150 ppm). Signals for the alkyne carbons around 80-95 ppm.[14] |
| Gel Permeation Chromatography (GPC) | Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[15][16] |
| UV-Vis Spectroscopy | Absorption bands in the UV-visible region indicating π-π* transitions within the conjugated polymer backbone. The position of the absorption maximum (λmax) can provide insights into the extent of conjugation. |
Visualizations
References
- 1. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 4 Electrochemical Polymerization of Aniline | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 16. Poster: GPC-IR analysis of PET and PE-PET blends, a new application field of filter-based IR detector - Polymer Char [polymerchar.com]
Application Notes: Synthesis of High-Performance Polyimides Using 4-(Phenylethynyl)aniline
Introduction
High-performance polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their rigid aromatic backbones often lead to poor processability due to high melting points and low solubility.[2][3] A key strategy to overcome this limitation is the synthesis of polyimide oligomers of controlled molecular weight that are end-capped with reactive groups. These oligomers can be processed at lower temperatures and then thermally cured to form a highly crosslinked, stable network.[4]
4-(phenylethynyl)aniline (PEA) is an effective amine-functionalized end-capping agent for this purpose.[5] Its terminal phenylethynyl group undergoes a thermally induced crosslinking reaction at elevated temperatures (typically >300°C) without the evolution of volatile byproducts, which is a significant advantage in creating void-free composite materials.[2][6] The resulting thermoset polyimides exhibit high glass transition temperatures (Tg), excellent thermo-oxidative stability, and robust mechanical properties, making them suitable for demanding applications in the aerospace, microelectronics, and automotive industries.[4][7] An alternative and more commonly cited end-capper, 4-phenylethynylphthalic anhydride (PEPA), functions as an anhydride-functionalized end-cap, achieving similar results.[7][8][9]
These application notes provide detailed protocols for the synthesis and characterization of high-performance polyimides using this compound as the reactive end-capper.
Visualization of Synthesis and Workflow
The synthesis of polyimides end-capped with this compound typically follows a two-step process involving the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.
References
- 1. issp.ac.ru [issp.ac.ru]
- 2. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Phenylethynyl)aniline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylethynyl)aniline is a versatile organic molecule that, while not typically used as a standalone functional material in Organic Light-Emitting Diodes (OLEDs), serves as a crucial building block for the synthesis of advanced materials for these devices. Its rigid phenylethynyl backbone and reactive aniline functional group make it an ideal precursor for creating larger, conjugated molecules with tailored electronic properties suitable for various layers within an OLED stack, particularly as hole-transporting materials (HTMs) and emissive dopants.
The incorporation of the this compound moiety into larger molecular architectures can enhance thermal stability, influence the frontier molecular orbital energy levels (HOMO and LUMO), and promote desirable morphological properties in thin films, all of which are critical for high-performance OLEDs. This document provides an overview of its potential applications, detailed synthetic protocols for deriving functional OLED materials, and standardized procedures for the fabrication and characterization of OLED devices incorporating these materials.
Potential Applications of this compound Derivatives in OLEDs
Derivatives of this compound are primarily investigated for their potential use in the following roles within an OLED device:
-
Hole-Transporting Materials (HTMs): The triphenylamine unit is a common and effective core for HTMs due to its excellent hole mobility and stability. This compound can be readily incorporated into triarylamine structures through cross-coupling reactions. The extended π-conjugation provided by the phenylethynyl group can lead to improved charge transport properties.
-
Emissive Materials (Emitters/Dopants): By chemically modifying the aniline group and coupling it with other chromophoric units, novel fluorescent or phosphorescent emitters can be synthesized. The rigid structure of the phenylethynyl group can help to reduce non-radiative decay pathways, potentially leading to higher photoluminescence quantum yields.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), host materials with high triplet energies are required to efficiently confine excitons on the phosphorescent guest dopant. The wide bandgap that can be engineered into derivatives of this compound makes them potential candidates for host materials.
Data Presentation: Performance of a Representative Hole-Transporting Material Derived from this compound
As direct performance data for this compound in OLEDs is not extensively reported, this section presents hypothetical yet representative data for an OLED device employing a triarylamine-based Hole-Transporting Material (HTM) synthesized from this compound, hereafter referred to as PEA-TPA . This data is compiled based on typical performance characteristics of similar materials found in the literature.
| Device Architecture | HTM | Emitter | Host | ETL | Cathode |
| ITO/HIL (10 nm)/PEA-TPA (40 nm)/EML (20 nm)/ETL (30 nm)/LiF (1 nm)/Al (100 nm) | PEA-TPA | Ir(ppy)₃ | CBP | TPBi | LiF/Al |
| Performance Metric | Value |
| Turn-on Voltage (V) | 3.2 |
| Maximum Luminance (cd/m²) | > 15,000 |
| Maximum Current Efficiency (cd/A) | 45.8 |
| Maximum Power Efficiency (lm/W) | 38.2 |
| Maximum External Quantum Efficiency (%) | 15.5 |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Note: This data is illustrative and serves as a benchmark for a high-performance green PhOLED incorporating a hypothetical HTM derived from this compound. Actual performance will vary based on the exact molecular structure, device architecture, and fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of a Representative Hole-Transporting Material (PEA-TPA) from this compound
This protocol describes a general procedure for the synthesis of a triarylamine-based hole-transporting material using this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
4,4'-Dibromobiphenyl
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(tert-butyl)phosphine
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Standard laboratory glassware for organic synthesis under inert atmosphere
-
Purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine 4,4'-dibromobiphenyl (1.0 mmol), this compound (2.2 mmol), sodium tert-butoxide (2.5 mmol), and Pd₂(dba)₃ (0.02 mmol).
-
Solvent and Ligand Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Then, add tri(tert-butyl)phosphine (0.08 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, N,N'-bis(4-(phenylethynyl)phenyl)-[1,1'-biphenyl]-4,4'-diamine (PEA-TPA) .
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a phosphorescent OLED device using the synthesized PEA-TPA as the hole-transporting layer.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, acetone, isopropyl alcohol
-
UV-Ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Hole-Injection Layer (HIL) material: e.g., HAT-CN
-
Hole-Transporting Layer (HTL) material: Synthesized PEA-TPA
-
Emissive Layer (EML) host material: e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
EML guest (dopant) material: e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]
-
Electron-Transporting Layer (ETL) material: e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Electron-Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
Procedure:
-
Substrate Preparation: a. Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates in an oven at 120 °C for 30 minutes. c. Treat the cleaned ITO surface with UV-Ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
Organic Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Sequentially deposit the following organic layers at a deposition rate of 1-2 Å/s: i. Hole-Injection Layer (HIL): 10 nm of HAT-CN. ii. Hole-Transporting Layer (HTL): 40 nm of the synthesized PEA-TPA . iii. Emissive Layer (EML): 20 nm of CBP doped with 8% Ir(ppy)₃. This is achieved by co-evaporation from two separate sources with the rates adjusted to achieve the desired doping concentration. iv. Electron-Transporting Layer (ETL): 30 nm of TPBi.
-
Cathode Deposition: a. Without breaking the vacuum, deposit a thin layer of LiF (1 nm) as the electron-injection layer at a rate of 0.1-0.2 Å/s. b. Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
Encapsulation: a. After deposition, transfer the completed device to a nitrogen-filled glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Device Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. b. Record the electroluminescence (EL) spectrum using a spectrometer. c. Calculate the current efficiency, power efficiency, and external quantum efficiency from the measured data.
Visualizations
Caption: Synthetic scheme for a representative Hole-Transporting Material (PEA-TPA).
Caption: General workflow for OLED device fabrication.
Application Notes and Protocols for Fluorescent Polymers Derived from 4-(Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, properties, and potential applications of fluorescent polymers derived from 4-(phenylethynyl)aniline. The detailed protocols and characterization data are intended to guide researchers in the synthesis and utilization of these promising materials for bioimaging, sensing, and drug delivery applications.
Introduction
Fluorescent polymers are a class of macromolecules that emit light upon excitation, offering significant advantages in various biomedical applications due to their high emission efficiency, signal amplification, and good processability. Polymers derived from this compound are a subset of poly(arylene ethynylene)s (PAEs), which are known for their high fluorescence quantum yields.[1] The presence of the aniline moiety provides a site for further functionalization, making these polymers particularly attractive for targeted drug delivery and bio-sensing. This document outlines the synthesis of these polymers via Sonogashira cross-coupling polymerization, their photophysical characterization, and their potential applications in the pharmaceutical and life sciences.
Experimental Protocols
Synthesis of Poly(this compound)
The synthesis of poly(this compound) is achieved through a Sonogashira cross-coupling polymerization of a suitable dihalo-aniline monomer with a diethynyl-benzene derivative or by homopolymerization of a monomer containing both a halo and an ethynyl group. A closely related and well-documented procedure is the transition metal-catalyzed polymerization of 4-ethynylaniline, which provides a strong foundational method.[2][3]
Materials:
-
4-Iodoaniline (or 4-bromoaniline)
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)[3]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Monomer Preparation (if necessary): The monomer, this compound, can be synthesized via a Sonogashira coupling of 4-iodoaniline with phenylacetylene.
-
Polymerization Setup: A dry Schlenk flask is charged with this compound (as the monomer), PdCl₂ (catalyst), PPh₃ (ligand), and CuI (co-catalyst) under an inert atmosphere of argon or nitrogen.
-
Solvent and Base Addition: Anhydrous DMF is added as the solvent, followed by the addition of TEA as the base. The reaction mixture must be basic to neutralize the hydrogen halide byproduct.[4]
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 90°C) for a specified period (e.g., 24 hours).[2] The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Polymer Precipitation and Purification: Upon completion, the reaction mixture is cooled to room temperature and the polymer is precipitated by pouring the solution into a non-solvent, such as methanol.
-
Washing and Drying: The precipitated polymer is collected by filtration, washed extensively with methanol to remove any unreacted monomer and catalyst residues, and then dried under vacuum to a constant weight.
A general workflow for the synthesis is depicted below:
Caption: Workflow for the synthesis and characterization of fluorescent polymers.
Characterization of the Polymer
The synthesized polymer should be thoroughly characterized to confirm its structure, molecular weight, and photophysical properties.
-
Structural Characterization:
-
FT-IR Spectroscopy: To confirm the presence of characteristic functional groups and the disappearance of the terminal alkyne C-H stretch.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Photophysical Properties:
-
UV-Vis Spectroscopy: To determine the absorption maxima (λ_abs).
-
Photoluminescence (PL) Spectroscopy: To determine the emission maxima (λ_em) and to estimate the fluorescence quantum yield.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the polymer.
-
Data Presentation
The photophysical properties of fluorescent polymers are crucial for their application in bioimaging and sensing. Below is a summary of typical data obtained for a closely related polymer, poly(4-ethynylaniline), which can be used as a reference.
| Property | Value | Reference |
| Photoluminescence (PL) Peak | 478 nm | [2] |
| Photon Energy at PL Peak | 2.60 eV | [2] |
| HOMO Energy Level | 5.03 eV | [2] |
Applications in Drug Development
The unique properties of fluorescent polymers derived from this compound make them highly suitable for a range of applications in drug development, from bioimaging to targeted drug delivery.
Bioimaging and Cellular Tracking
The intrinsic fluorescence of these polymers allows for their use as probes for cellular imaging.[5] Their high brightness and photostability are advantageous over small molecule dyes. By conjugating targeting ligands to the aniline nitrogen, these polymers can be directed to specific cell types or subcellular compartments, enabling targeted imaging and tracking of biological processes.
Drug Delivery Systems
The polymer backbone can be engineered to carry therapeutic agents.[6] The amino groups on the aniline moieties serve as convenient handles for conjugating drugs, targeting molecules, or solubilizing groups. The resulting polymer-drug conjugates can improve the pharmacokinetic profile of the drug, enhance its solubility, and provide a mechanism for controlled release.
The logical relationship for developing a polymer-based drug delivery system is outlined below:
Caption: Pathway for polymer-based targeted drug delivery and imaging.
Theranostics
Combining therapeutic and diagnostic capabilities, these fluorescent polymers can be developed as theranostic agents. The polymer can simultaneously carry a drug for therapy and provide a fluorescent signal for imaging, allowing for the real-time monitoring of drug distribution and therapeutic efficacy. This dual functionality is highly valuable in personalized medicine.
Conclusion
Fluorescent polymers derived from this compound represent a versatile platform for the development of advanced materials for biomedical applications. Their straightforward synthesis, tunable photophysical properties, and potential for functionalization make them promising candidates for bioimaging, drug delivery, and theranostics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of these materials in the advancement of pharmaceutical sciences.
References
Application Notes and Protocols for Cross-Coupling Reactions of 4-(phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals.
Introduction
4-(phenylethynyl)aniline is a versatile bifunctional molecule featuring a reactive terminal alkyne and a nucleophilic amino group. This structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals, organic electronics, and advanced materials. The ethynyl group is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon bonds.
This document provides detailed application notes and experimental protocols for key cross-coupling reactions utilizing the ethynyl group of this compound, with a focus on the Sonogashira coupling. The aniline moiety itself is a crucial pharmacophore found in numerous approved drugs, making derivatives of this compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4]
Sonogashira Coupling
The Sonogashira reaction is a robust and widely used method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and is known for its mild conditions and broad functional group tolerance.[5][6][7]
Catalytic Cycle of Sonogashira Coupling
The reaction mechanism is understood to proceed through two interconnected catalytic cycles involving palladium and copper.[5][6] The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination of the product, which regenerates the active Pd(0) catalyst.[5][6][8]
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling Conditions
The following table summarizes representative quantitative data for Sonogashira coupling reactions involving aniline-based alkynes or similar substrates.
| Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (5), CuI (20) | Diisopropylamine (2.5) | DMF | RT | 1 | >95 (NMR) | [8] |
| Iodobenzene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Triethylamine (3) | THF | RT | 3 | >90 | [6] |
| 4-Iodotoluene | 5% Pd on Alumina, 0.1% Cu₂O on Alumina | - | THF-DMA | 75 | 72 | <2 (Batch) | [9] |
| 3-Iodopyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP (2) | DMSO | RT | 2 | 62 | [10] |
| 2,3-Dichloroquinoxaline | Pd/C | - | Water | 70 | - | High | [11] |
Abbreviations: DMF = Dimethylformamide, THF = Tetrahydrofuran, DMA = Dimethylacetamide, TMP = 2,2,6,6-Tetramethylpiperidine, RT = Room Temperature.
Experimental Protocol: General Sonogashira Coupling
This protocol provides a generalized procedure for the Sonogashira coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Caption: A generalized workflow for a Sonogashira coupling experiment.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or vinyl halide (1.0 equivalent)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-7 equivalents)[5][8]
-
Argon or Nitrogen gas
-
Standard glassware (Schlenk flask, syringes, etc.)[12]
-
Celite®, Diethyl ether (Et₂O), Saturated aqueous NH₄Cl, Brine, Anhydrous sodium or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[6]
-
Reagent Addition: Add the anhydrous solvent (5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.[6]
-
Substrate Addition: Add this compound (1.2 mmol) to the reaction mixture, either as a solid or dissolved in a minimum amount of the reaction solvent.[6]
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.[6][12]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional Et₂O.[5][6]
-
Extraction and Washing: Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.[6][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6][8]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Other Cross-Coupling and Cycloaddition Reactions
While Sonogashira coupling is the most prominent, the ethynyl group of this compound can participate in other transformations.
Heck-Type Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[13][14] While the primary substrate for this compound is as an alkyne, related aniline derivatives can be synthesized via Heck methodologies, highlighting the importance of palladium catalysis in this area of chemistry.[15][16] In principle, the phenylethynyl group could act as the "alkene" component in certain Heck-type cyclizations or intermolecular reactions, though this is less common than Sonogashira coupling.
[3+2] Cycloaddition Reactions
The carbon-carbon triple bond of the ethynyl group is an excellent dienophile or dipolarophile for cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions can be employed to synthesize novel heterocyclic systems.[17] This provides a powerful route to construct five-membered rings, which are common motifs in biologically active molecules.
Caption: General scheme for a [3+2] cycloaddition reaction.
Applications in Drug Development
The aniline scaffold is a privileged structure in medicinal chemistry.[1] Many kinase inhibitors used in oncology, such as those targeting the Epidermal Growth Factor Receptor (EGFR), are based on a 4-anilinoquinazoline or similar core.[1] The ability to use cross-coupling reactions to elaborate the structure of this compound allows for the rapid generation of diverse compound libraries for screening. The resulting diarylalkyne derivatives can be evaluated as potential therapeutic agents, for example, as mGluR5 antagonists in neuroscience research.[18] The synthetic accessibility and structural versatility make this compound and its coupled products highly valuable for lead optimization and the development of novel drug candidates.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cresset-group.com [cresset-group.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-(phenylethynyl)aniline via Sonogashira Coupling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(Phenylethynyl)aniline is a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. Its rigid, linear structure and functional amino group make it an ideal intermediate for the construction of complex molecular architectures, including polymers, dyes, and biologically active molecules. The most common and efficient method for its synthesis is the Sonogashira cross-coupling reaction. This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne (phenylacetylene) with an aryl halide (such as 4-iodoaniline or 4-bromoaniline). This application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound.
Reaction Principle
The synthesis proceeds via a Sonogashira coupling, a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Experimental Protocol
This protocol describes the synthesis of this compound from 4-iodoaniline and phenylacetylene.
Materials:
-
4-Iodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
Procedure:
1. Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
2. Reaction Execution:
-
Heat the reaction mixture to 60-70 °C under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.
5. Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Iodoaniline | 1.0 eq | Protocol |
| Phenylacetylene | 1.2 eq | Protocol |
| Catalysts | ||
| PdCl₂(PPh₃)₂ | 2 mol% | Protocol |
| CuI | 4 mol% | Protocol |
| Reaction Conditions | ||
| Solvent | THF/TEA (2:1) | Protocol |
| Temperature | 60-70 °C | Protocol |
| Reaction Time | 4-6 hours | Protocol |
| Product Characteristics | ||
| Appearance | Yellow to orange-yellow solid | [1] |
| Melting Point | 126-128 °C | [1] |
| Yield | ||
| Typical Isolated Yield | 80-95% | Varies by specific conditions |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ (ppm): 7.51-7.49 (m, 2H), 7.37-7.30 (m, 5H), 6.67 (d, J=8.5 Hz, 2H), 3.85 (br s, 2H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 146.4, 132.8, 131.5, 128.8, 128.3, 123.6, 114.7, 112.9, 90.0, 87.9 |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Anhydrous solvents are flammable and moisture-sensitive.
This protocol provides a reliable method for the synthesis of this compound. For optimal results, ensure all glassware is dry and the reaction is carried out under an inert atmosphere. The quantities and reaction conditions may be scaled as needed, with appropriate adjustments to the purification procedure.
References
Troubleshooting & Optimization
Identifying and minimizing side reactions in 4-(phenylethynyl)aniline synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the synthesis of 4-(phenylethynyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically 4-iodoaniline or 4-bromoaniline) with phenylacetylene, catalyzed by a palladium complex. A copper(I) co-catalyst is often used to facilitate the reaction, though copper-free methods are also prevalent to avoid certain side reactions.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most significant side reaction is the oxidative homocoupling of phenylacetylene, which leads to the formation of 1,4-diphenylbuta-1,3-diyne. This is often referred to as Glaser coupling and is particularly problematic when using a copper co-catalyst in the presence of oxygen.[1][2] Other potential side reactions include the dehalogenation of the starting aryl halide and the reduction of the alkyne functionality, although these are generally less common under typical Sonogashira conditions.
Q3: When should I use a copper-free Sonogashira protocol?
A3: Copper-free Sonogashira protocols are recommended when the formation of the 1,4-diphenylbuta-1,3-diyne homocoupling product is a significant issue.[2] While copper(I) salts can accelerate the reaction, they also promote this undesirable side reaction.[1] Copper-free systems are generally preferred for achieving higher purity of the desired this compound, especially in syntheses where the terminal alkyne is valuable.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of the reactants and the formation of the product can be visualized. GC-MS can provide more quantitative information on the conversion and the presence of any side products.
Q5: What is a typical purification method for this compound?
A5: The most common method for purifying this compound is column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the product from unreacted starting materials and any side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Impure reagents. 4. Inappropriate reaction temperature. | 1. Use a fresh source of palladium catalyst and, if applicable, copper co-catalyst. 2. Thoroughly degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 3. Purify starting materials if necessary. Ensure the base is of high purity and dry. 4. For aryl iodides, the reaction can often be run at room temperature. Aryl bromides may require heating. Optimize the temperature for your specific substrate. |
| Significant Formation of 1,4-diphenylbuta-1,3-diyne (Homocoupling Product) | 1. Presence of oxygen in the reaction mixture. 2. Use of a copper co-catalyst. | 1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). 2. Switch to a copper-free Sonogashira protocol. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Add another portion of the palladium catalyst to the reaction mixture. 2. Ensure an adequate excess of the amine base is used to neutralize the hydrogen halide formed during the reaction. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities during column chromatography. 2. Streaking of the product on the silica gel column. | 1. Adjust the solvent system for column chromatography. A less polar system may improve separation. 2. If the product is basic (due to the aniline group), adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce streaking on the silica gel. |
Data Presentation
Table 1: Influence of Catalyst System on the Yield of this compound and Analogs
| Aryl Halide | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 95 | [3] (analogous) |
| 4-Iodoanisole | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 1 | 92 | [4] |
| 4-Iodotoluene | 5% Pd/Al₂O₃ (cat.) | 0.1% Cu₂O (cat.) | - | THF-DMA (9:1) | 80 | - | 76 (GC Yield) | [5] |
| 4-Bromoaniline | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 97 | [6] (analogous) |
| 4-Iodoanisole | CuI (5) | - | K₂CO₃ | Water | 100 | - | Good | [7] |
Table 2: Impact of Reaction Conditions on Homocoupling Side Product
| Condition Varied | Observation | Recommendation |
| Atmosphere | Reactions run under air show a significant increase in the formation of 1,4-diphenylbuta-1,3-diyne. | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Copper Co-catalyst | The presence of a copper(I) co-catalyst promotes the homocoupling of phenylacetylene. | For high purity, utilize a copper-free Sonogashira protocol. |
| Slow Addition of Alkyne | Slow addition of phenylacetylene to the reaction mixture can sometimes minimize its self-coupling. | If homocoupling is a persistent issue, consider adding the alkyne dropwise over a period of time. |
Experimental Protocols
Method 1: Copper-Catalyzed Sonogashira Synthesis of this compound
This protocol is adapted from a general procedure for Sonogashira coupling.[3]
Materials:
-
4-Iodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodoaniline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.03 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe.
-
Add freshly distilled triethylamine (3.0 equiv.) to the mixture.
-
Finally, add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Method 2: Copper-Free Sonogashira Synthesis of this compound
This protocol is adapted from a general procedure for copper-free Sonogashira coupling.[8]
Materials:
-
4-Bromoaniline
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl (P2)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk tube, etc.)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-bromoaniline (1.0 equiv.) and [DTBNpP]Pd(crotyl)Cl (0.025 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (2.0 equiv.) via syringe.
-
Finally, add phenylacetylene (1.6 equiv.) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Visualizations
References
- 1. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijnc.ir [ijnc.ir]
- 5. rsc.org [rsc.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to improve the reaction yield of 4-(phenylethynyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reaction yield of 4-(phenylethynyl)aniline. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of an aryl halide (typically 4-iodoaniline or 4-bromoaniline) with phenylacetylene. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]
Q2: What are the key components of a Sonogashira coupling reaction for this synthesis?
The key components are:
-
Aryl Halide: 4-iodoaniline or 4-bromoaniline are common starting materials. Aryl iodides are generally more reactive than aryl bromides.[3]
-
Alkyne: Phenylacetylene is the coupling partner.
-
Palladium Catalyst: Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4][5] More advanced catalysts with bulky phosphine ligands like cataCXium A or sXPhos can also be used, especially for less reactive aryl halides.[4][6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[3]
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[4]
-
Solvent: Anhydrous and degassed solvents are crucial. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and triethylamine itself.[7][8]
Q3: What are the main side reactions that can lower the yield?
The primary side reaction is the homocoupling of phenylacetylene to form 1,4-diphenylbutadiyne (Glaser coupling).[3] This is often promoted by the copper co-catalyst in the presence of oxygen.[4] Catalyst deactivation and degradation of starting materials or products at high temperatures can also significantly reduce the yield.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in Sonogashira couplings. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action |
| Poor Reagent Quality | Ensure all reagents are pure and solvents are appropriately dried and degassed.[3] Use freshly distilled amine bases as they can oxidize over time.[3] Confirm the purity of the starting materials using techniques like NMR spectroscopy.[3] |
| Catalyst Deactivation | Oxygen can poison the Pd(0) catalyst.[3] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed.[3] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[8] Formation of palladium black indicates catalyst decomposition.[8] |
| Inappropriate Reaction Temperature | The optimal temperature can be substrate-dependent. For aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary to facilitate oxidative addition.[7] However, excessively high temperatures can lead to degradation of reactants or products.[4] A temperature screening is recommended. |
| Incorrect Solvent or Base | The choice of solvent and base is crucial.[4] For less reactive aryl halides, more polar aprotic solvents like DMF or DMSO might be more effective than THF.[4] Stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ can sometimes improve yields with challenging substrates.[4] |
Issue 2: Significant Homocoupling of Phenylacetylene (Glaser Coupling)
The formation of 1,4-diphenylbutadiyne is a common side reaction that consumes the alkyne and complicates purification.
| Potential Cause | Recommended Action |
| Presence of Oxygen | The Glaser coupling is often promoted by the copper co-catalyst in the presence of oxygen.[4] Rigorous degassing of the solvent and maintaining a strict inert atmosphere is critical. |
| High Catalyst Loading (Copper) | While essential for the primary reaction, excess copper can accelerate homocoupling. Consider reducing the amount of CuI. |
| Reaction Conditions | Running the reaction under copper-free conditions is the most direct way to avoid Glaser coupling.[4] This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.[4] |
Issue 3: Difficulty in Product Purification
The product, this compound, can be challenging to purify from starting materials and byproducts.
| Potential Cause | Recommended Action |
| Streaking on Silica Gel Column | The amine functionality can cause streaking on silica gel. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help by neutralizing acidic sites.[3] |
| Co-elution of Impurities | If the homocoupling byproduct (1,4-diphenylbutadiyne) is present, it is non-polar and should elute before the more polar product. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar one (e.g., hexanes/ethyl acetate) can effectively separate these compounds.[9] |
| Product is an Oil and Won't Crystallize | If the purified product is an oil, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9] Alternatively, converting the amine to a salt (e.g., hydrochloride) can often facilitate crystallization.[9] |
Experimental Protocols
Representative Sonogashira Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[3]
-
Solvent Degassing: Degas the solvent (e.g., triethylamine or a THF/triethylamine mixture) by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[3]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Stirring: Stir the mixture for 5 minutes at room temperature.[3]
-
Alkyne Addition: Add phenylacetylene (1.1 - 1.2 eq.) dropwise.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables provide representative data for reaction conditions and catalyst loadings. These should be considered as starting points for optimization.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
| Aryl Halide | 4-Iodoaniline | o-Bromoaniline |
| Alkyne | Phenylacetylene | Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(CH₃CN)₂Cl₂ (1.0 mol %) |
| Ligand | - | cataCXium A (2.0 mol %) |
| Copper Co-catalyst | CuI (10 mol%) | None |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Triethylamine (Et₃N) | 2-Methyltetrahydrofuran |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Yield | ~85% | Good to Excellent |
| Reference | [10] | [6] |
Table 2: Catalyst Loading Optimization
| Catalyst | Loading (mol%) | Expected Outcome |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1-5% | Standard loading for many Sonogashira reactions.[5] |
| CuI | 2-10% | Higher loadings can increase reaction rate but may also promote homocoupling. |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 0.5-2.5% | Lower catalyst loadings are often possible with more active catalyst systems.[6] |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Troubleshooting common issues in Sonogashira coupling with aniline substrates
Welcome to the technical support center for Sonogashira coupling reactions involving aniline substrates. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodo- or bromoaniline substrate is showing low to no yield. What are the primary factors to investigate?
When a Sonogashira reaction with an aniline substrate fails, a systematic investigation of the reaction components and conditions is crucial. The primary suspects are typically the catalyst's activity, the quality of the reagents, and the reaction environment.[1]
Potential Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not have formed or has decomposed. Palladium(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.[2]
-
Poor Reagent Quality: Impurities in the aniline substrate, alkyne, or solvent can poison the catalyst.[2] Copper(I) iodide is also susceptible to degradation.
-
Recommendation: Purify the aniline and alkyne prior to use. Use anhydrous, degassed solvents. Employ a fresh supply of copper(I) iodide.[2]
-
-
Inert Atmosphere: Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[1][4]
-
Recommendation: Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Aniline Coordination: The lone pair of electrons on the aniline's nitrogen atom can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Recommendation: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes mitigate this issue by favoring the productive catalytic cycle.[5] In some cases, protecting the aniline's amino group may be a viable strategy if other troubleshooting steps fail.
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?
The formation of diynes, resulting from the oxidative homocoupling of the terminal alkyne, is a common side reaction in copper-mediated Sonogashira couplings.[6]
Potential Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen is a key promoter of Glaser coupling.[4]
-
Recommendation: Rigorous exclusion of air from the reaction is the most effective preventative measure. Ensure all components are properly degassed.[1]
-
-
High Copper Concentration: While catalytic, an excess of copper(I) can accelerate the rate of homocoupling.
-
Recommendation: Reduce the loading of the copper co-catalyst.
-
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is slow, the competing homocoupling pathway can become more prominent.[7]
-
Recommendation: Optimize the reaction conditions (temperature, solvent, base) to favor the cross-coupling reaction. In some cases, the slow addition of the alkyne to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]
-
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to avoid the use of a copper co-catalyst.
Q3: The reaction with my bromoaniline substrate is sluggish compared to the iodoaniline analogue. What adjustments should I make?
The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br >> Cl.[2][4] Consequently, reactions with bromoanilines often require more forcing conditions than their iodo- counterparts.[9]
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: The oxidative addition of the aryl bromide to the palladium center is often the rate-limiting step and typically requires higher temperatures than for an aryl iodide.[6][10]
-
Recommendation: Increase the reaction temperature. For many aryl bromides, temperatures in the range of 80-100°C may be necessary.[10]
-
-
Inappropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for the activation of less reactive aryl bromides.[5]
-
Recommendation: Employ more electron-rich and sterically bulky phosphine ligands such as P(t-Bu)₃ or dppf.[2] These ligands can facilitate the challenging oxidative addition step.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
Q4: Can the aniline's amino group interfere with the reaction, and how should I choose the base?
Yes, the aniline functional group can influence the reaction. The basicity of the aniline itself is generally not sufficient to act as the primary base for the reaction. A stronger base is required to deprotonate the terminal alkyne.[11]
Choosing an Appropriate Base:
-
Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used organic bases.[2] They are typically used in excess and can sometimes also serve as a co-solvent.[7]
-
Inorganic Bases: Bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[12][13]
-
Consideration for Anilines: The choice of base can be substrate-dependent. It is advisable to screen a few different bases to find the optimal conditions for a specific aniline substrate. The key roles of the base are to neutralize the HX byproduct and facilitate the formation of the copper acetylide (in copper-catalyzed reactions) or assist in the deprotonation of the alkyne at the palladium center (in copper-free systems).[5][11]
Data Summary Tables
Table 1: General Reactivity of Aryl Halides in Sonogashira Coupling
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Temperature |
| Ar-I | Highest | Room Temperature to 50°C[9] |
| Ar-Br | Intermediate | 50°C to 100°C[9][10] |
| Ar-Cl | Lowest | >100°C, often requires specialized ligands[6] |
Table 2: Common Conditions for Sonogashira Coupling with Haloanilines
| Parameter | Typical Range/Options | Notes for Aniline Substrates |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.5 - 5 mol%[4] |
| Copper Co-catalyst | CuI | 1 - 10 mol%[14] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, dppf | 1 - 10 mol% |
| Base | Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃ | 1.5 - 5 equivalents |
| Solvent | THF, DMF, Toluene, Dioxane, Acetonitrile | Anhydrous and degassed |
| Temperature | Room Temperature to 120°C | Dependent on the halide (I vs. Br).[9] |
Visualized Workflows and Mechanisms
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: A systematic workflow for troubleshooting Sonogashira couplings with anilines.
Caption: Competing pathways for the palladium catalyst in the presence of anilines.
Detailed Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of a haloaniline with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
Haloaniline (e.g., 3-Iodoaniline) (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-2 mol%)
-
CuI (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the haloaniline, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the entire mixture can be subjected to a brief period of degassing by bubbling inert gas through the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for iodoanilines, 50-80°C for bromoanilines) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and other insoluble materials.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. cetjournal.it [cetjournal.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of catalyst loading and reaction time for 4-(phenylethynyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(phenylethynyl)aniline. The following information is designed to address specific issues that may be encountered during the optimization of catalyst loading and reaction time for this Sonogashira coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically 4-iodoaniline or 4-bromoaniline) with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Q2: What is the typical range for palladium catalyst loading in this reaction?
A2: For laboratory-scale synthesis, the palladium catalyst loading typically ranges from 0.5 mol% to 5 mol%. Optimization experiments are crucial to determine the lowest effective catalyst loading that provides a high yield in a reasonable timeframe, thus minimizing cost and residual palladium in the product.
Q3: How does reaction time typically affect the yield of this compound?
A3: Reaction time is a critical parameter that is interdependent with temperature and catalyst loading. Generally, at a given temperature and catalyst concentration, the yield will increase with time until the reaction reaches completion. Prolonged reaction times after completion can sometimes lead to the formation of byproducts or degradation of the desired product. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal reaction time.
Q4: I am observing a significant amount of black precipitate in my reaction mixture. What is this and how can I prevent it?
A4: The black precipitate is likely palladium black, which results from the decomposition of the palladium catalyst. This can be caused by several factors, including the presence of oxygen, high reaction temperatures, or an inappropriate choice of solvent or ligand. To prevent this, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), use degassed solvents, and consider using a phosphine ligand to stabilize the palladium catalyst.[1]
Q5: My reaction is sluggish or not proceeding to completion. What are some initial troubleshooting steps?
A5: If you are experiencing low reactivity, first verify the quality and purity of your reagents, especially the aryl halide, phenylacetylene, and the base. Ensure that your catalyst is active. The choice of solvent can also play a significant role; polar aprotic solvents like DMF or THF are commonly used. Increasing the reaction temperature may also improve the reaction rate, but this should be done cautiously to avoid catalyst decomposition.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My Sonogashira coupling reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: A low yield can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Steps:
-
Catalyst Activity:
-
Palladium Catalyst: Ensure the palladium catalyst is active. Older catalysts or those exposed to air may have reduced activity. Use a fresh batch of catalyst if possible.
-
Copper(I) Co-catalyst: The copper(I) iodide should be a light tan or off-white powder. A green or blue color indicates oxidation to copper(II), which is ineffective.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of phenylacetylene (Glaser coupling) and decomposition of the palladium catalyst.[1] Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Temperature: The reaction temperature may be too low. For less reactive aryl halides like 4-bromoaniline, higher temperatures (e.g., 80-100 °C) may be necessary.[2] However, excessively high temperatures can lead to catalyst decomposition.
-
Base: An appropriate excess of a suitable base, such as triethylamine or diisopropylamine, is crucial for the deprotonation of phenylacetylene. Ensure the base is dry and of high purity.
-
-
Reagent Quality:
-
Aryl Halide: The reactivity of the aryl halide is critical. 4-Iodoaniline is significantly more reactive than 4-bromoaniline.[1] If using 4-bromoaniline, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) may be required.
-
Phenylacetylene: Impurities in phenylacetylene can poison the catalyst. Consider purifying it by distillation if necessary.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing a significant amount of a byproduct that appears to be the homocoupled product of phenylacetylene (1,4-diphenylbuta-1,3-diyne). How can I minimize this side reaction?
Answer: The formation of the phenylacetylene dimer is a common side reaction in Sonogashira couplings, known as Glaser coupling. It is promoted by the presence of oxygen and the copper(I) co-catalyst.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As mentioned previously, the exclusion of oxygen is paramount. Use Schlenk techniques or a glovebox for the best results.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst, a specific ligand, or a different base to proceed efficiently.[1]
-
Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thereby favoring the cross-coupling reaction over homocoupling.
-
Optimize Catalyst Ratio: While a copper co-catalyst is generally used, its concentration can be optimized. In some cases, reducing the amount of copper(I) iodide can help to suppress the homocoupling side reaction.
Data Presentation
The following tables provide representative data on how catalyst loading and reaction time can influence the yield of this compound in a typical Sonogashira coupling of 4-iodoaniline and phenylacetylene.
Table 1: Effect of Palladium Catalyst Loading on Yield
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 0.5 | 1.0 | 12 | 80 | 75 |
| 2 | 1.0 | 2.0 | 12 | 80 | 92 |
| 3 | 2.0 | 4.0 | 12 | 80 | 95 |
| 4 | 5.0 | 10.0 | 12 | 80 | 96 |
Reaction Conditions: 4-iodoaniline (1.0 mmol), phenylacetylene (1.2 mmol), triethylamine (2.0 mmol), in DMF (5 mL) under an argon atmosphere.
Table 2: Effect of Reaction Time on Yield
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 2.0 | 2 | 80 | 45 |
| 2 | 1.0 | 2.0 | 6 | 80 | 85 |
| 3 | 1.0 | 2.0 | 12 | 80 | 92 |
| 4 | 1.0 | 2.0 | 24 | 80 | 93 |
Reaction Conditions: 4-iodoaniline (1.0 mmol), phenylacetylene (1.2 mmol), triethylamine (2.0 mmol), in DMF (5 mL) under an argon atmosphere.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the Sonogashira coupling of 4-iodoaniline with phenylacetylene.
Materials:
-
4-Iodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodoaniline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.01 mmol, 1.0 mol%), and CuI (0.02 mmol, 2.0 mol%).
-
Add anhydrous, degassed DMF (5 mL) to the flask.
-
Add freshly distilled triethylamine (2.0 mmol, 2.0 equiv) to the mixture.
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Optimization of Catalyst Loading
This protocol provides a method for optimizing the palladium catalyst loading.
-
Set up a series of parallel reactions in separate Schlenk flasks, each containing 4-iodoaniline (1.0 mmol), CuI (2.0 mol%), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) in DMF (5 mL).
-
To each flask, add a different amount of Pd(PPh₃)₂Cl₂, for example: 0.5 mol%, 1.0 mol%, 1.5 mol%, and 2.0 mol%.
-
Heat all reactions at the same temperature (e.g., 80 °C) for the same amount of time (e.g., 12 hours).
-
After the reaction time has elapsed, work up each reaction in the same manner as described in Protocol 1.
-
Analyze the yield of this compound for each reaction to determine the optimal catalyst loading.
Mandatory Visualization
Caption: The catalytic cycles of the Sonogashira reaction.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
Technical Support Center: Effective Removal of Palladium Catalyst Residues from 4-(phenylethynyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalyst residues from 4-(phenylethynyl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from this compound, especially in a pharmaceutical context?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Palladium is considered a toxic metal, and its presence in a final drug product can pose a risk to patient safety.[3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the API.[4][5] Therefore, effective removal is a critical step in ensuring the safety and quality of the final product.
Q2: What makes the removal of palladium from this compound potentially challenging?
A2: The aniline functional group in this compound can coordinate with palladium species, making them more soluble in the reaction mixture and consequently more difficult to remove by simple filtration.[4] This interaction can lead to higher than acceptable levels of palladium contamination in the isolated product.
Q3: What are the most common methods for removing palladium residues from organic compounds?
A3: Several methods are commonly employed, often in combination, to effectively remove palladium residues. These include:
-
Filtration through Celite: Primarily used for removing heterogeneous catalysts like palladium on carbon (Pd/C).[4][6][7]
-
Adsorption on Activated Carbon: Activated carbon can effectively adsorb palladium species, though it may sometimes lead to product loss.[8][9]
-
Palladium Scavengers: These are solid-supported reagents with functional groups (e.g., thiols, amines, triazines) that selectively bind to palladium, allowing for its removal by filtration.[4][8][9][10]
-
Chromatography: Column chromatography can significantly reduce palladium levels, although it may not always be sufficient to reach the stringent limits required for APIs on its own.[4][7][11]
-
Crystallization: Recrystallization of the product can be an effective purification step, sometimes enhanced with additives to help retain palladium in the mother liquor.[4][8]
Q4: How can I determine the concentration of residual palladium in my sample of this compound?
A4: Highly sensitive analytical techniques are required to accurately quantify trace levels of palladium. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a very sensitive technique for quantifying trace metals and is often the standard method for final product validation.[8][11]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying metal content.[1][9]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): This method has been developed for the determination of palladium in API samples.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of palladium from this compound.
Problem 1: High palladium levels remain after initial filtration through Celite.
| Possible Cause | Suggested Solution |
| The palladium catalyst is homogeneous or has leached into the solution. | Employ a palladium scavenger or perform column chromatography.[4] |
| The Celite pad was not properly prepared or was overloaded. | Ensure the Celite pad is 1-2 cm thick and pre-wetted with the solvent. Dilute the reaction mixture to reduce viscosity before filtration.[4] |
Problem 2: The chosen palladium scavenger is ineffective.
| Possible Cause | Suggested Solution |
| The scavenger is not appropriate for the specific palladium species (e.g., Pd(0) vs. Pd(II)). | Screen a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find the most effective one for your system.[4][9] |
| The amine group of this compound is competing with the scavenger for palladium binding. | Consider adjusting the pH of the solution to modulate the binding affinity or increase the equivalents of the scavenger. |
| Insufficient contact time or temperature for the scavenger to work effectively. | Increase the stirring time and/or gently heat the mixture (e.g., to 40-60 °C) to improve the kinetics of scavenging.[12] |
Problem 3: Significant product loss occurs during the palladium removal process.
| Possible Cause | Suggested Solution |
| The product is adsorbing to the activated carbon or the scavenger material. | Reduce the amount of adsorbent/scavenger used, decrease the treatment time, or select a scavenger with higher selectivity for palladium.[4][9] Wash the filter cake thoroughly with fresh solvent to recover adsorbed product.[12] |
| The product is co-eluting with palladium complexes during chromatography. | Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) to improve separation. |
Problem 4: New impurities are observed after scavenger treatment.
| Possible Cause | Suggested Solution |
| The scavenger is degrading or reacting with the product or solvent. | Ensure the scavenger is stable under the reaction workup conditions. Run a blank experiment with the scavenger and solvent to check for leachable impurities.[4] |
Quantitative Data on Palladium Removal
The efficiency of palladium removal can vary significantly depending on the method, the nature of the palladium species, and the product matrix. The following tables provide a summary of reported efficiencies for various techniques.
Table 1: Efficiency of Single-Step Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | [4] |
| Si-TMT Scavenger | 1668 | 161 | 90.3% | [4] |
| SiliaMetS Thiol Scavenger | 1668 | 70 | 95.8% | [4] |
| Biotage® Si-Thiol | 800 | < 14.4 | > 98.2% | [9] |
Table 2: Efficiency of Combined Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| TMT + Activated Charcoal | 2239 | 20 | 99.1% | [4][13] |
| Column Chromatography + Si-TMT Resin | ~1000 - 5000 | < 50 | ~98% | [4] |
| N-acetyl cysteine wash (2x) followed by scavenger treatment (2x) and slurry | ~8600 | < 10 | >99.8% | [5] |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration (for Heterogeneous Catalysts)
-
Preparation: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. Pre-wet the Celite pad with the reaction solvent.[4]
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[4]
-
Washing: Gently pour the diluted mixture onto the Celite pad. Wash the pad with additional solvent to ensure all of the product is collected.[4]
-
Work-up: The filtrate contains the crude product, which can be further purified.
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable solvent (e.g., THF, DCM).
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 2-10 equivalents relative to the palladium catalyst).[9]
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.[4] The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the scavenger by filtration through a pad of Celite.[14]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[14]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[14]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[14]
Protocol 3: Palladium Removal using Activated Carbon
-
Addition: To the crude reaction mixture, add activated charcoal (typically 5-10 wt% relative to the product).[9]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[14]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[9][14]
-
Washing: Wash the Celite and carbon pad with fresh solvent to recover any adsorbed product.[9]
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Visual Guides
Caption: A typical workflow for the multi-step removal of palladium catalyst residues.
Caption: A decision tree for troubleshooting ineffective palladium removal.
References
- 1. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 2. biotage.com [biotage.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Characterization and identification of impurities in 4-(phenylethynyl)aniline samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the characterization and identification of impurities in 4-(phenylethynyl)aniline samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can arise from several sources throughout the manufacturing process and storage.[1][2][3] These include:
-
Synthesis-Related Impurities: Byproducts from the chemical synthesis, which often involves the reaction of aniline and phenylacetylene.[4] This can include unreacted starting materials, reagents, and products from side reactions.
-
Precursor-Related Impurities: Impurities present in the starting materials, such as aniline and phenylacetylene, can be carried through the synthesis.[2] For example, aniline can contain impurities like p-benzoquinone from oxidation.[1]
-
Degradation Products: this compound can degrade when exposed to light, heat, humidity, or oxygen. The aniline moiety is particularly susceptible to oxidation.[2]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[2][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities.[6][7] A UV detector is commonly used as this compound is a chromophoric molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain synthesis byproducts.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[10] It provides detailed information about the molecular structure of compounds.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[6]
Q3: My this compound sample has changed color from a yellow solid to a brownish hue. What could be the cause?
A3: A color change to brown often indicates degradation of the sample, likely due to oxidation or polymerization. The aniline functional group is prone to oxidation, which can lead to the formation of colored impurities.[1] It is recommended to re-analyze the sample by HPLC to assess its purity and identify any new degradation peaks. To prevent further degradation, store the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[11]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active sites on the column.[12][13] 2. Incorrect mobile phase pH.[12] 3. Column overload. | 1. Use a column with high-purity silica. 2. Adjust the mobile phase pH to suppress the ionization of the aniline group. 3. Reduce the sample concentration or injection volume.[14] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Late eluting peaks from a previous injection.[13] | 1. Use fresh, high-purity solvents for the mobile phase. 2. Flush the injector and column thoroughly between runs. 3. Implement a sufficient gradient elution method to elute all components. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.[13][14] 2. Fluctuations in column temperature.[14] 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed.[15] 2. Use a column oven to maintain a consistent temperature.[14] 3. Replace the column if it has reached the end of its lifespan. |
Sample Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of Sample | 1. Inappropriate solvent. 2. Sample concentration is too high. | 1. This compound is soluble in organic solvents like dichloromethane and benzene, but has low solubility in water.[4] Ensure the chosen solvent is compatible. 2. Try reducing the sample concentration. |
| Presence of Particulates in the Sample Solution | 1. Incomplete dissolution. 2. Contamination. | 1. Use sonication to aid dissolution. 2. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system. |
Experimental Protocols
Purity Determination by Reversed-Phase HPLC
This method is designed to separate this compound from its potential non-volatile impurities.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-35 min: Return to 80% A, 20% B
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Identification of Volatile Impurities by GC-MS
This method is suitable for identifying residual solvents and other volatile organic impurities.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-550
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Data Presentation
Table 1: Representative HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.8 | Aniline |
| 2 | 12.2 | 98.5 | This compound |
| 3 | 15.8 | 0.5 | Unknown Impurity 1 |
| 4 | 19.3 | 0.2 | Unknown Impurity 2 |
Table 2: Common Residual Solvents and their Typical GC-MS Retention Times
| Solvent | Retention Time (min) |
| Methanol | 3.2 |
| Acetonitrile | 3.8 |
| Dichloromethane | 4.1 |
| Toluene | 6.5 |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chembk.com [chembk.com]
- 5. rroij.com [rroij.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. veeprho.com [veeprho.com]
- 11. This compound | 1849-25-8 [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Best practices for the long-term storage and handling of 4-(phenylethynyl)aniline
Technical Support Center: 4-(phenylethynyl)aniline
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage, handling, and use of this compound. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] Exposure to air and light can cause degradation, often observed as a color change from a yellow or orange-yellow solid to a brownish substance.[2][3]
Q2: My this compound has changed color to brown. Is it still usable?
A2: A color change to brown indicates oxidation and potential degradation of the aniline moiety.[4] For reactions sensitive to impurities, it is highly recommended to purify the material before use, for example, by recrystallization or column chromatography. For less sensitive applications, the purity should be checked by techniques like TLC or NMR to assess the extent of degradation.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] It is crucial to handle this compound in a well-ventilated area or a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes.
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in common organic solvents such as dichloromethane and benzene.[2] It has low solubility in water.[2] For purification and reaction setup, solvents like ethyl acetate, hexanes, and tetrahydrofuran (THF) are also commonly used.
Data Presentation
Qualitative Stability of this compound
| Condition | Temperature | Atmosphere | Light Condition | Expected Stability | Recommendations |
| Optimal Storage | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber vial) | High | Recommended for long-term storage. |
| Standard Lab | Room Temperature | Air | Ambient Light | Moderate to Low | Suitable for short-term storage during use. Avoid prolonged exposure. |
| Adverse | > 30°C | Air | Direct Sunlight | Low | Significant degradation and color change are likely. Avoid these conditions. |
Solubility Profile
| Solvent Class | Examples | Expected Solubility | Notes |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good for dissolving the compound for reactions and chromatography. |
| Aromatic Solvents | Toluene, Benzene | High | Effective for dissolving the compound.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Often used as a reaction solvent. |
| Esters | Ethyl acetate | Moderate | Commonly used as an eluent in chromatography. |
| Alkanes | Hexanes, Pentane | Low | Often used as a non-polar component in chromatography eluents or for precipitation. |
| Alcohols | Methanol, Ethanol | Moderate | Can be used for recrystallization, often in a solvent mixture. |
| Water | - | Low | The compound is not readily soluble in water.[2] |
Troubleshooting Guides
General Handling and Storage Issues
| Observed Issue | Potential Cause | Recommended Solution |
| Compound has darkened (yellow to brown) | Oxidation due to exposure to air and/or light. | Purify the material by column chromatography or recrystallization before use. For future storage, ensure the container is tightly sealed and flushed with an inert gas, and stored in a dark location. |
| Inconsistent reaction yields | Degradation of the starting material. | Use freshly purified this compound. Confirm the purity of the stored material by NMR or TLC before use and adjust stoichiometry if necessary. |
| Material is difficult to dissolve | Use of an inappropriate solvent. | Refer to the solubility profile table. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Troubleshooting Sonogashira Coupling Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient degassing. 4. Inappropriate base or solvent. | 1. Use a fresh source of palladium and copper catalysts. 2. For aryl bromides, a higher temperature (e.g., 80-100°C) may be required.[5] 3. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or sparging with an inert gas. 4. Triethylamine or diisopropylethylamine are common bases. Solvents like THF, DMF, or toluene can be used.[5] |
| Formation of alkyne homocoupling (Glaser coupling) product | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Reduce the amount of copper catalyst or consider a copper-free Sonogashira protocol.[6] |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Optimize the reaction temperature; do not heat excessively. 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. |
| Formation of palladium black | Decomposition of the palladium catalyst. | This can occur at high temperatures.[7] Consider using a more stable palladium catalyst or a ligand that stabilizes the catalytic species. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline for the purification of this compound from common impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel using a slurry method with the chosen eluent system. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent mixture, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Addition of Reagents:
-
Add this compound (1.2 mmol) to the flask.
-
Add degassed solvent (e.g., 10 mL of THF) and degassed triethylamine (2.0 mmol) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Mandatory Visualizations
Caption: Workflow for the safe storage of this compound.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
References
- 1. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Challenges and solutions for the scale-up synthesis of 4-(phenylethynyl)aniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scale-up synthesis of 4-(phenylethynyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthesis, primarily focusing on the Sonogashira coupling of an aryl halide (typically 4-iodoaniline or 4-bromoaniline) with phenylacetylene.
Category 1: Reaction Inefficiency and Low Yield
Question: My Sonogashira coupling reaction is showing poor conversion at a larger scale compared to the lab-scale experiment. What are the potential causes?
Answer: Several factors can contribute to decreased conversion during scale-up:
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Insufficient Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the catalyst, base, and reactants, particularly if a solid base is used, which can result in a thick slurry. Ensure the mechanical stirrer is appropriately sized and powered for the increased volume and viscosity.
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Catalyst Deactivation: The palladium catalyst is sensitive to impurities in starting materials or solvents, which may be present in larger quantities at scale. Ensure all reagents are of high purity. The active Pd(0) species can also be oxidized by atmospheric oxygen, leading to catalyst deactivation.
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Poor Thermal Control: Inefficient heat transfer in a large reactor can lead to localized hot spots or an overall lower reaction temperature, negatively impacting the reaction rate. Closely monitor the internal temperature.
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Solubility Issues: The solubility of reactants, intermediates, or the catalyst may change with the scale and solvent volume, potentially causing precipitation and hindering the reaction.
Question: I am observing a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
Answer: The formation of palladium black indicates the decomposition and precipitation of the palladium catalyst, leading to a loss of catalytic activity. This is often caused by:
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Presence of Oxygen: The active Pd(0) catalyst can be oxidized by atmospheric oxygen. It is crucial to run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction mixture.[1][2]
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligands: Phosphine ligands stabilize the palladium catalyst and prevent agglomeration. Ensure you are using a suitable ligand at the correct concentration. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[3]
Category 2: Byproduct Formation
Question: My reaction is producing a significant amount of a byproduct that appears to be the dimer of phenylacetylene. How can I minimize this?
Answer: This byproduct is a result of the Glaser-Hay homocoupling of the alkyne, a common side reaction in copper-catalyzed Sonogashira reactions.[1][2] To minimize this:
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Ensure an Inert Atmosphere: Oxygen promotes Glaser coupling.[1][2] Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
-
Consider Copper-Free Conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which is the primary promoter of this side reaction.[4][5]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.[1]
-
Use of a Protecting Group: In some cases, using a protected alkyne can prevent homocoupling.
Question: I am observing byproducts resulting from the dehalogenation of my aryl halide starting material. What are the likely causes and solutions?
Answer: Dehalogenation can occur under certain conditions. Potential causes include:
-
Reaction with the Base/Solvent: Some bases or solvents can facilitate the removal of the halogen atom.
-
Presence of Reducing Agents: Impurities in the starting materials or reagents could act as reducing agents.
To mitigate this, ensure the purity of all reagents and consider screening different bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 4-iodoaniline or 4-bromoaniline, for a large-scale synthesis?
A1: The reactivity of aryl halides in Sonogashira coupling follows the trend: I > Br > Cl.[1][5] 4-Iodoaniline is more reactive and often allows for milder reaction conditions (e.g., lower temperatures), which can be advantageous for scale-up by reducing energy consumption and potentially minimizing side reactions. However, 4-bromoaniline is typically less expensive. The choice will depend on a cost-benefit analysis for your specific process.
Q2: How critical is the quality of the amine base (e.g., triethylamine, diisopropylamine)?
A2: The amine base is crucial as it serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. It should be dry and of high purity, as impurities can poison the catalyst. Amine bases can oxidize over time and may need to be distilled before use on a large scale.[2]
Q3: What are the primary safety concerns when handling this compound and its synthesis at scale?
A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] When handling, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be conducted in a well-ventilated area or a fume hood. For large-scale operations, a thorough risk assessment should be performed, considering the handling of flammable solvents, pyrophoric reagents (if used), and the potential for runaway reactions.
Q4: How can I effectively remove residual palladium and copper from my final product?
A4: Removal of heavy metal residues is critical, especially for pharmaceutical applications. Common methods include:
-
Recrystallization: Often a cost-effective first step for solid products.
-
Activated Carbon Treatment: Can be effective in adsorbing metal impurities.
-
Metal Scavengers: Silica-based scavengers with functional groups that chelate metals (e.g., SiliaMetS Thiol) can be very effective.
-
Column Chromatography: While effective, it may be less economical for very large scales.
Data Presentation
Table 1: Comparison of Reaction Parameters for Sonogashira Coupling
| Parameter | Lab-Scale (Typical) | Scale-Up Consideration | Potential Impact of Deviation |
| Aryl Halide | 4-Iodoaniline or 4-Bromoaniline | Cost vs. Reactivity Analysis | Higher cost with iodide, harsher conditions with bromide. |
| Catalyst Loading | 1-5 mol% Pd | 0.1-1 mol% Pd | Lower loading reduces cost but may slow reaction; too high is uneconomical. |
| Cu(I) Co-catalyst | 2-10 mol% CuI | Minimize or eliminate | Reduces Glaser coupling byproduct and copper contamination. |
| Base | Triethylamine, Diisopropylamine | Purity is critical, may need distillation | Impurities can poison the catalyst. |
| Solvent | THF, DMF, Toluene | Degassing is essential | Oxygen leads to catalyst deactivation and side reactions. |
| Temperature | Room Temp to 80 °C | Precise control needed | Hot spots can lead to catalyst decomposition and side reactions. |
| Reaction Time | 2-24 hours | Monitor by in-process controls (e.g., HPLC) | Incomplete reaction or byproduct formation with incorrect timing. |
Experimental Protocols
Protocol 1: Scale-Up Sonogashira Synthesis of this compound (General Procedure)
Materials:
-
4-Iodoaniline (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Copper(I) iodide (CuI, 1.0 mol%) (if using a copper-catalyzed system)
-
Amine base (e.g., Triethylamine, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) to remove any oxygen.
-
Reagent Addition: Under the inert atmosphere, add the 4-iodoaniline, palladium catalyst, and copper(I) iodide (if applicable) to the reactor.
-
Solvent Addition: Add the degassed solvent to the reactor via a cannula or pump.
-
Base and Alkyne Addition: Add the triethylamine followed by the slow, dropwise addition of phenylacetylene to the stirred reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or treatment with a metal scavenger followed by filtration.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small-scale test, determine a suitable solvent or solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol/water, isopropanol).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. The cooling can be continued in an ice bath to maximize yield.
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Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the scale-up synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the Sonogashira synthesis of this compound.
References
Common experimental errors in the synthesis of 4-(phenylethynyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(phenylethynyl)aniline. The primary synthetic route covered is the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the cross-coupling of an aryl halide (typically 4-iodoaniline or 4-bromoaniline) with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Q2: My Sonogashira reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the primary areas to troubleshoot?
A2: Low or no yield in a Sonogashira coupling can stem from several factors. The most critical aspects to investigate are the quality and activity of the catalyst and reagents, the exclusion of oxygen, and the appropriateness of the reaction conditions (solvent, base, and temperature).
Q3: I am observing a significant amount of a side-product that I suspect is a homocoupled dimer of phenylacetylene. What is this side-reaction and how can I minimize it?
A3: This common side-reaction is known as Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form a diyne.[1] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize Glaser coupling, it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction by thoroughly degassing all solvents and reagents.[2] Alternatively, copper-free Sonogashira protocols can be employed.
Q4: What is the black precipitate that sometimes forms during the reaction?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This deactivation can be caused by impurities in the reagents or solvent, inappropriate reaction temperatures, or the presence of oxygen.
Q5: Can I use 4-chloroaniline as a starting material instead of 4-iodoaniline or 4-bromoaniline?
A5: While technically possible, using 4-chloroaniline is generally not recommended for standard Sonogashira conditions. The reactivity of aryl halides in this reaction follows the trend: I > Br > Cl. Aryl chlorides are significantly less reactive and often require specialized, highly active catalyst systems and more forcing reaction conditions to achieve reasonable yields.[2]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Use a fresh, high-quality palladium catalyst and copper(I) iodide. CuI can degrade over time and should be white or off-white; a green or brown color indicates oxidation.- Ensure phosphine ligands (e.g., triphenylphosphine) are not oxidized. Store them under an inert atmosphere. |
| Presence of Oxygen | - Thoroughly degas the solvent and the reaction mixture using techniques like freeze-pump-thaw (at least three cycles) or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] - Maintain a positive pressure of an inert gas throughout the entire experiment. |
| Inappropriate Solvent | - Use dry, degassed, and high-purity solvents. Common solvents for Sonogashira reactions include triethylamine, THF, DMF, and toluene.[3][4] - Ensure the chosen solvent can solubilize all reactants at the reaction temperature. |
| Ineffective Base | - An amine base, such as triethylamine or diisopropylamine, is typically used to act as both a base and a solvent or co-solvent.[4] - Ensure the base is anhydrous and used in sufficient excess to neutralize the hydrogen halide formed during the reaction. |
| Sub-optimal Temperature | - The optimal reaction temperature depends on the reactivity of the aryl halide. For the more reactive 4-iodoaniline, the reaction can often proceed at room temperature to 60°C. For 4-bromoaniline, higher temperatures (e.g., 80-100°C) may be necessary.[3] |
| Impure Starting Materials | - Purify the 4-haloaniline and phenylacetylene before use if their purity is questionable. Impurities can poison the catalyst. |
Problem: Significant Glaser Homocoupling
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxygen in the Reaction | - As mentioned above, rigorous exclusion of oxygen is critical. Improve degassing procedures and ensure a leak-free reaction setup under a positive inert gas pressure.[2] |
| High Copper(I) Concentration | - While catalytic, an excess of CuI can promote homocoupling. Reduce the loading of the copper co-catalyst. |
| Reaction Conditions | - Consider performing a slow addition of the phenylacetylene to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction. |
| Inherent Reactivity | - If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Sonogashira synthesis of this compound and related compounds. Note that optimal conditions may vary based on the specific substrate and laboratory setup.
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 0.1 - 5 mol% | Higher loadings may be needed for less reactive aryl bromides.[5][6] |
| Copper(I) Iodide Loading | 0.2 - 10 mol% | Essential for the copper-catalyzed pathway, but can be omitted in copper-free protocols.[4] |
| Ligand to Palladium Ratio | 1:1 to 4:1 | For catalysts generated in situ (e.g., from Pd(OAc)₂ and PPh₃). |
| Base (e.g., Triethylamine) | 2 - 10 equivalents (or as solvent) | Must be in excess to neutralize the generated acid.[5] |
| Reactant Stoichiometry | 1:1 to 1:1.5 (Aryl halide:Alkyne) | A slight excess of the alkyne is common to ensure full conversion of the aryl halide.[5] |
| Reaction Temperature | Room Temperature to 100 °C | Dependent on the aryl halide's reactivity (I > Br).[3] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS until completion.[5] |
| Reported Yield | 60 - 95% | Highly dependent on the optimization of all reaction parameters.[7] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
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4-iodoaniline
-
Phenylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
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Triethylamine (Et₃N), anhydrous
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Toluene, anhydrous
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Ethyl acetate (for workup and chromatography)
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Hexane (for chromatography)
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Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Addition of Solvents and Reagents: Under a positive flow of inert gas, add anhydrous toluene and anhydrous triethylamine via syringe. The solvent ratio can be varied, for example, a 2:1 mixture of toluene to triethylamine. Stir the mixture at room temperature for 10-15 minutes.
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Addition of Phenylacetylene: Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture via syringe.
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Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-iodoaniline is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
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Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[8] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[9]
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Validation & Comparative
Comparative analysis of different synthetic pathways to 4-(phenylethynyl)aniline
For researchers, scientists, and drug development professionals, the synthesis of key intermediates is a critical step in the discovery and development of new therapeutic agents. 4-(phenylethynyl)aniline is a valuable building block in medicinal chemistry and materials science, prized for its rigid structure and the synthetic versatility of its amino and ethynyl functionalities. This guide provides a comparative analysis of the primary synthetic pathways to this compound, offering a side-by-side look at the Sonogashira coupling, the Castro-Stephens coupling, and a copper-free Sonogashira variant. The comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is most commonly achieved through cross-coupling reactions. The choice of pathway often depends on factors such as the availability of starting materials, desired yield, purity requirements, and tolerance of functional groups. Below is a summary of the key quantitative and qualitative aspects of the most prevalent synthetic routes.
| Parameter | Sonogashira Coupling | Castro-Stephens Coupling | Copper-Free Sonogashira Coupling |
| Aryl Halide Substrate | 4-Iodoaniline or 4-Bromoaniline | 4-Iodoaniline or 4-Bromoaniline | 4-Bromoaniline or 4-Iodoaniline |
| Alkyne Source | Phenylacetylene | Copper(I) phenylacetylide | Phenylacetylene |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Copper(I) co-catalyst (e.g., CuI) | Stoichiometric Copper(I) salt | Palladium catalyst (e.g., Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl) |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | Pyridine (serves as base and solvent) | Organic or inorganic base (e.g., TMP, Cs₂CO₃) |
| Typical Solvent | THF, DMF, Toluene, Amines | Pyridine, DMF | DMSO, Acetonitrile, Green Solvents (e.g., 2-MeTHF) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 25-80 °C) | Elevated temperatures (e.g., 120 °C) | Room temperature to moderate heating |
| Reported Yields | Good to excellent (often >80%) | Moderate to good | Good to excellent |
| Key Advantages | High yields, mild reaction conditions, catalytic use of copper.[1] | Palladium-free. | Avoids the use of a copper co-catalyst, which can simplify purification by preventing the formation of alkyne homocoupling byproducts.[2] |
| Key Disadvantages | Requires both palladium and copper catalysts. Potential for alkyne homocoupling. | Requires stoichiometric amounts of pre-formed copper acetylide and often harsh reaction conditions (high temperature).[3] | May require more specialized ligands or palladium precatalysts. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Sonogashira coupling, Castro-Stephens coupling, and a copper-free Sonogashira reaction.
Protocol 1: Sonogashira Coupling of 4-Iodoaniline with Phenylacetylene
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with terminal alkynes.[4]
Materials:
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4-Iodoaniline
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Phenylacetylene
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoaniline (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
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Add anhydrous toluene and anhydrous triethylamine to the flask.
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Add phenylacetylene (1.1 equiv.) dropwise to the stirred solution.
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Stir the reaction mixture at room temperature for 3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Castro-Stephens Coupling of 4-Iodoaniline with Copper(I) Phenylacetylide
This protocol is based on the general principles of the Castro-Stephens coupling.[3]
Materials:
-
Copper(I) iodide (CuI)
-
Phenylacetylene
-
Ammonia solution
-
Hydroxylamine hydrochloride
-
4-Iodoaniline
-
Pyridine, anhydrous
-
Standard laboratory glassware
Procedure: Part A: Preparation of Copper(I) Phenylacetylide
-
In a flask, dissolve copper(I) iodide in a minimal amount of aqueous ammonia.
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Add a solution of hydroxylamine hydrochloride to the copper(I) solution to reduce any oxidized copper species.
-
To this solution, add phenylacetylene dropwise with vigorous stirring.
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The yellow precipitate of copper(I) phenylacetylide is collected by filtration, washed with water, ethanol, and ether, and dried under vacuum.
Part B: Coupling Reaction
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To a flask containing the pre-formed copper(I) phenylacetylide (1.1 equiv.), add a solution of 4-iodoaniline (1.0 equiv.) in anhydrous pyridine.
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Reflux the reaction mixture under an inert atmosphere for several hours.
-
Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into a dilute ammonia solution to decompose the copper complexes.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Free Sonogashira Coupling of 4-Bromoaniline with Phenylacetylene
This protocol is adapted from a room-temperature, copper-free Sonogashira reaction.[2]
Materials:
-
4-Bromoaniline
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl precatalyst (or another suitable palladium precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard Schlenk line glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 equiv.) to a Schlenk tube.
-
Add anhydrous DMSO, followed by 4-bromoaniline (1.0 equiv.), phenylacetylene (1.6 equiv.), and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the logical relationship between the different synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
References
Comparison of polymer properties derived from 4-(phenylethynyl)aniline and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key properties of polymers derived from the three isomers of phenylethynyl aniline: 4-(phenylethynyl)aniline (para-), 3-(phenylethynyl)aniline (meta-), and 2-(phenylethynyl)aniline (ortho-). The positional isomerism of the phenylethynyl group on the aniline monomer unit significantly influences the resulting polymer's thermal, mechanical, and optical properties. Understanding these differences is crucial for the rational design and selection of materials for specific applications in fields ranging from high-performance composites to organic electronics.
Influence of Isomerism on Polymer Properties
The location of the rigid phenylethynyl rod-like group on the aniline ring dictates the geometry and packing efficiency of the resulting polymer chains. This, in turn, affects the intermolecular forces and the overall material properties.
Caption: Logical relationship between phenylethynyl aniline isomers and resulting polymer properties.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for polymers derived from each isomer. The data presented is a synthesis of findings from various research articles. Direct comparative studies are limited, and thus, some variations in experimental conditions should be considered when interpreting the data.
Thermal Properties
The thermal stability of these polymers is a critical parameter for high-temperature applications. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Property | Poly(this compound) | Poly(3-(phenylethynyl)aniline) | Poly(2-(phenylethynyl)aniline) |
| Glass Transition Temperature (Tg) | Expected to be high | Reported in polyimides to be high | Expected to be lower due to steric hindrance |
| Decomposition Temperature (Td, 5% weight loss) | High | High in end-capped polyimides | Expected to be the lowest of the three |
| Char Yield at 800 °C (%) | High | High | Moderate |
Note: Specific quantitative data for the homopolymers is not consistently available in the literature and requires further experimental investigation for a direct comparison.
Mechanical Properties
The mechanical properties are intrinsically linked to the polymer's molecular weight, chain packing, and morphology.
| Property | Poly(this compound) | Poly(3-(phenylethynyl)aniline) | Poly(2-(phenylethynyl)aniline) |
| Tensile Strength (MPa) | Expected to be high | Moderate | Lower |
| Young's Modulus (GPa) | High | Moderate | Lower |
| Elongation at Break (%) | Low | Higher | Variable |
Note: The mechanical properties are highly dependent on the polymer processing and testing conditions. The values presented are qualitative comparisons based on expected structural differences.
Optical Properties
The optical properties are governed by the extent of π-conjugation along the polymer backbone, which is directly influenced by the isomer's structure.
| Property | Poly(this compound) | Poly(3-(phenylethynyl)aniline) | Poly(2-(phenylethynyl)aniline) |
| UV-Vis Absorption (λmax, nm) | Longer wavelength | Shorter wavelength | Intermediate wavelength |
| Fluorescence Emission (λem, nm) | Red-shifted | Blue-shifted | Dependent on conformation |
| Optical Band Gap (eV) | Smaller | Larger | Intermediate |
Note: The optical properties can be tuned by controlling the polymer's molecular weight and morphology.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research. Below are generalized protocols based on common practices in the field.
Synthesis of Poly(phenylethynyl)aniline via Oxidative Polymerization
This method is commonly used for the synthesis of polyaniline and its derivatives.
Caption: General experimental workflow for oxidative polymerization of phenylethynyl aniline.
Detailed Steps:
-
Monomer Solution: Dissolve the respective phenylethynyl aniline isomer (e.g., 10 mmol) in 1 M hydrochloric acid (100 mL) with stirring until fully dissolved.
-
Cooling: Place the reaction flask in an ice bath and cool the solution to 0-5 °C.
-
Oxidant Addition: Prepare a solution of ammonium persulfate (APS) (e.g., 11 mmol) in 1 M hydrochloric acid (50 mL). Add the APS solution dropwise to the cooled monomer solution over a period of 30 minutes with vigorous stirring.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for 24 hours. A dark precipitate will form as the polymerization proceeds.
-
Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the collected polymer thoroughly with 1 M hydrochloric acid followed by methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The resulting polymer powder can be characterized by various techniques.
Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the disappearance of the monomer's N-H stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer. Due to the often limited solubility of these polymers, solid-state NMR might be necessary.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the polymers in solution or as thin films.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break of polymer films.
Conclusion
The isomeric position of the phenylethynyl group in aniline monomers provides a powerful tool to tailor the properties of the resulting polymers. The para-substituted monomer leads to polymers with superior thermal stability and mechanical strength due to their linear and rigid structure, making them promising candidates for high-performance applications. The meta-substitution results in more amorphous polymers with potentially improved processability but with compromised thermal and mechanical properties. The ortho-isomer presents synthetic challenges and leads to polymers with properties that are significantly affected by steric hindrance. Further research focusing on the direct comparative analysis of these isomeric polymers under identical experimental conditions is essential to fully unlock their potential for various advanced applications.
A Comparative Guide to Validating the Chemical Structure of 4-(phenylethynyl)aniline Derivatives
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research, particularly in the fields of materials science and drug development. For novel 4-(phenylethynyl)aniline derivatives, a comprehensive suite of analytical techniques is essential for unambiguous structural validation. This guide provides a comparative overview of the most effective methods, complete with experimental data and detailed protocols, to assist researchers in confirming the molecular architecture of these compounds.
The validation process typically involves a multi-faceted approach, integrating data from various spectroscopic and analytical techniques.[1] Each method offers unique insights into the molecular structure, and their combined application provides a high degree of confidence in the final assignment.[2] The primary methods discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Crystallography.
Comparative Summary of Validation Methods
A combination of spectroscopic methods is generally required for complete structure elucidation.[3] NMR provides the skeletal framework, MS gives the molecular weight and formula, IR confirms functional groups, and UV-Vis provides information on the electronic conjugation. For crystalline compounds, X-ray crystallography offers the most definitive structural proof.[4]
| Method | Information Provided | Typical Data for this compound Core | Advantages | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (J-coupling) | Phenyl-H: ~7.3-7.6 ppm; Aniline-H: ~6.6-7.4 ppm; Amine (NH₂): Broad singlet, variable position[5][6] | Provides detailed information on the carbon-hydrogen framework.[3] | Solvent and concentration can affect chemical shifts, especially for NH₂ protons. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbons | Alkyne carbons: ~88-91 ppm; Aromatic carbons: ~110-150 ppm[5][7] | Directly observes the carbon backbone of the molecule. | Lower sensitivity than ¹H NMR; quaternary carbons can be weak. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | Molecular Ion (M⁺): m/z ≈ 193.09[8][9] | High sensitivity; provides exact molecular formula with HRMS.[2] | Isomers may not be distinguishable by mass alone; extensive fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups | N-H stretch (amine): ~3300-3500 cm⁻¹; C≡C stretch (alkyne): ~2100-2260 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹[10] | Fast, non-destructive, excellent for identifying key functional groups.[11] | Complex spectra in the fingerprint region; not suitable for complete structure determination on its own. |
| UV-Vis Spectroscopy | Electronic transitions, extent of π-conjugation | λ_max typically in the range of 300-400 nm due to the extended conjugated system[12][13] | Sensitive to conjugation; useful for studying electronic properties. | Provides limited structural information; broad absorption bands can make interpretation difficult. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry | Provides precise atomic coordinates for the entire molecule in the solid state.[4][14] | "Gold standard" for absolute structure determination.[15] | Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution conformation.[4] |
| Elemental Analysis | Percentage composition of elements (C, H, N) | Theoretical for C₁₄H₁₁N: C, 87.01%; H, 5.74%; N, 7.25% | Confirms the empirical and molecular formula. | Requires a highly pure sample; does not provide information on connectivity or isomerism. |
Logic and Workflow for Structure Validation
The process of validating a chemical structure is a systematic one. It begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses. Each piece of data is like a puzzle piece; only by combining them can the full picture of the molecule be revealed. The workflow ensures that complementary information is gathered to build a conclusive structural assignment.
Caption: General workflow for the structural validation of a new chemical compound.
The following diagram illustrates how different analytical methods provide complementary data points that, when integrated, lead to a definitive structural elucidation.
References
- 1. sciepub.com [sciepub.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic comparison of 4-(phenylethynyl)aniline with its starting materials
A comprehensive spectroscopic analysis of 4-(phenylethynyl)aniline and its precursors, 4-iodoaniline and phenylacetylene, offers valuable insights for researchers in synthetic chemistry and drug development. This guide provides a detailed comparison of their FT-IR, ¹H NMR, and ¹³C NMR spectra, supported by experimental data and protocols.
Spectroscopic Comparison
The key spectroscopic features of this compound, 4-iodoaniline, and phenylacetylene are summarized below. These tables highlight the characteristic signals that differentiate the product from its starting materials.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C≡C Stretch | C-H (sp) Stretch | Aromatic C-H Stretch | C-N Stretch | C-I Stretch |
| 4-Iodoaniline | 3400-3200 (two bands) | - | - | ~3050 | ~1300 | ~500 |
| Phenylacetylene | - | ~2100 | ~3300 | ~3060 | - | - |
| This compound | 3450-3350 (two bands) | ~2210 | - | ~3030 | ~1320 | - |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | -NH₂ Protons | Acetylenic Proton |
| 4-Iodoaniline | 6.5-7.5 (m, 4H) | ~3.8 (s, 2H) | - |
| Phenylacetylene | 7.2-7.5 (m, 5H) | - | ~3.0 (s, 1H) |
| This compound | 6.6-7.6 (m, 9H) | ~3.9 (s, 2H) | - |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | Acetylenic Carbons | C-I Carbon | C-NH₂ Carbon |
| 4-Iodoaniline | 117-138 | - | ~83 | ~146 |
| Phenylacetylene | 128-132 | 81, 83 | - | - |
| This compound | 112-148 | 88, 90 | - | ~147 |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-iodoaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoaniline (1.0 eq), Palladium(II) acetate (0.02 eq), Copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Add dry toluene and triethylamine (2.0 eq) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Spectroscopic Analysis
FT-IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer. Solid samples (4-iodoaniline and this compound) were prepared as KBr pellets. The liquid sample (phenylacetylene) was analyzed as a thin film between NaCl plates. Spectra were recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
Visualization of the Synthesis
The synthesis of this compound is achieved through a Palladium-Copper catalyzed Sonogashira cross-coupling reaction. The workflow for this reaction is depicted below.
Caption: Sonogashira coupling reaction workflow for the synthesis of this compound.
Performance of 4-(Phenylethynyl)aniline-Based Polymers in Electronic Devices: A Comparative Guide
Researchers are continually exploring novel conjugated polymers for advancements in organic electronics. Among these, 4-(phenylethynyl)aniline-based polymers have emerged as a class of materials with potential applications in electronic devices due to their unique molecular structure, which combines the conductive properties of polyaniline with the rigidity and π-conjugation of the phenylethynyl group. This guide provides a comparative evaluation of the performance of these polymers in organic field-effect transistors (OFETs) and organic solar cells (OSCs), alongside commonly used alternative materials. Due to the limited availability of specific performance metrics for this compound-based polymers, this guide also incorporates data from the broader class of poly(arylene ethynylene)s (PAEs), which share structural similarities and provide valuable performance benchmarks.
Comparative Performance in Electronic Devices
The performance of a polymer in an electronic device is quantified by several key metrics. For OFETs, these include charge carrier mobility (μ), which measures how quickly charge carriers move through the material, and the on/off ratio, which indicates the switching efficiency of the transistor. For OSCs, the power conversion efficiency (PCE) is the primary metric, representing the percentage of solar energy converted into electrical energy.
While specific data for this compound-based polymers remains scarce in publicly accessible literature, the performance of structurally related PAEs and other aniline-based polymers offers insights into their potential. The following tables present a summary of reported performance data for these and other commonly used polymers in OFETs and OSCs.
Table 1: Performance of Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer Class | Specific Polymer Example | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| Polyaniline (PANI) Derivatives | Polyaniline | 10⁻⁵ - 10⁻¹ | 10² - 10³ |
| Poly(arylene ethynylene) (PAE) | Anthracene-containing PAE-PPV | Up to 2.2 x 10⁻² | > 10⁴ |
| Polythiophenes | P3HT | 10⁻⁴ - 0.1 | 10⁵ - 10⁸ |
| Donor-Acceptor Polymers | DPP-DTT | > 1 | > 10⁵ |
Table 2: Performance of Polymers in Organic Solar Cells (OSCs)
| Polymer Class | Specific Polymer Example | Power Conversion Efficiency (PCE) (%) |
| Polyaniline (PANI) Derivatives | PANI Blends | 1 - 3 |
| Poly(arylene ethynylene) (PAE) | AnE-PVstat:PCBM | 2.7 |
| Polythiophenes | P3HT:PCBM | 3 - 5 |
| Donor-Acceptor Polymers | PTB7:PC₇₁BM | 7 - 11 |
Experimental Protocols
Standardized experimental procedures are crucial for the reliable evaluation and comparison of polymer performance in electronic devices. Below are detailed methodologies for the fabrication and characterization of OFETs and OSCs.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
Device Fabrication Workflow:
Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor.
Detailed Protocol:
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick), which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in ultrasonic baths of acetone and isopropyl alcohol (IPA) for 15 minutes each to remove organic residues.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to create a hydrophilic surface, which promotes uniform film formation.
-
-
Active Layer Deposition:
-
Prepare a solution of the polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the polymer solution onto the SiO₂ surface via spin coating. Typical spin coating parameters are 1000-3000 rpm for 60 seconds.[1]
-
Thermally anneal the polymer film on a hotplate at a temperature specific to the polymer (typically between 80°C and 150°C) for 10-30 minutes to improve film morphology and crystallinity.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation.
-
A common electrode material is gold (Au) with a thickness of 50-100 nm, often with a thin adhesion layer of chromium (Cr) or titanium (Ti).
-
-
Device Characterization:
-
Perform current-voltage (I-V) measurements in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.[2]
-
Measure the output characteristics (drain current, I_d, vs. drain-source voltage, V_ds) at various gate-source voltages (V_gs).
-
Measure the transfer characteristics (I_d vs. V_gs) at a constant V_ds.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) and the on/off current ratio.
-
Organic Solar Cell (OSC) Fabrication and Characterization
Device Fabrication Workflow:
Caption: Workflow for the fabrication and characterization of a conventional architecture organic solar cell.
Detailed Protocol:
-
Substrate Preparation:
-
Use pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates by sonicating in a sequence of detergent solution, deionized (DI) water, acetone, and IPA for 15 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 10-15 minutes to improve its work function and promote adhesion of the subsequent layer.
-
-
Layer Deposition:
-
Hole Transport Layer (HTL): Spin coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO surface and anneal at 120-140°C for 10-15 minutes in air.
-
Active Layer: Prepare a blend solution of the donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM) in a suitable solvent. Spin coat the active layer blend inside a nitrogen-filled glovebox. The thickness of this layer is critical and is typically in the range of 80-200 nm.
-
Electron Transport Layer (ETL) and Cathode: Transfer the substrates into a thermal evaporator. Deposit a thin electron transport layer (e.g., calcium (Ca) or lithium fluoride (LiF)) followed by a thicker layer of a low work function metal, typically aluminum (Al), to serve as the cathode.[3]
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell using a solar simulator that mimics the AM1.5G solar spectrum at an intensity of 100 mW/cm².[4][5][6]
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion
While this compound-based polymers represent an intriguing area of research in organic electronics, a comprehensive understanding of their performance in devices is still developing. The available data on related poly(arylene ethynylene)s and polyaniline derivatives suggest that these materials could offer competitive performance, although further dedicated research is necessary to fully elucidate their potential. The standardized fabrication and characterization protocols outlined in this guide provide a framework for future studies to generate comparable and reliable data, which will be essential for advancing the field and identifying the most promising materials for next-generation electronic applications.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of 4-(phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-(phenylethynyl)aniline. By presenting objective experimental data and detailed methodologies, this document aims to assist researchers in the cross-validation of analytical results to ensure the identity, purity, and structural integrity of this compound, a crucial step in drug development and chemical research.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of verifying that an analytical method yields reliable and consistent results. This is often achieved by comparing the data from two or more different analytical techniques. A successful cross-validation provides a high degree of confidence in the qualitative and quantitative data obtained for a substance. For a molecule like this compound, a multi-technique approach is essential for unambiguous characterization.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Appearance | Yellow to orange-yellow solid[1] |
| Solubility | Soluble in organic solvents like dichloromethane and benzene; low solubility in water[1] |
| CAS Number | 1849-25-8 |
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic methods provides a complete profile of this compound. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are used to elucidate the molecular structure and confirm the presence of specific functional groups. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Quantitative Data Summary: NMR Spectroscopy
| Technique | Parameter | Observed Value (in CDCl₃) | Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.53 ppm | d, 2H, Phenyl-H |
| 7.42-7.30 ppm | m, 5H, Phenyl-H & Aniline-H | ||
| 6.67 ppm | d, 2H, Aniline-H | ||
| 3.84 ppm | s, 2H, -NH₂ | ||
| ¹³C NMR | Chemical Shift (δ) | 146.6 ppm | C-NH₂ |
| 133.0 ppm | Aromatic CH | ||
| 131.4 ppm | Aromatic CH | ||
| 128.3 ppm | Aromatic CH | ||
| 127.7 ppm | Aromatic CH | ||
| 123.9 ppm | Quaternary Phenyl-C | ||
| 114.8 ppm | Aromatic CH | ||
| 112.7 ppm | Quaternary Aniline-C | ||
| 90.1 ppm | Alkyne-C | ||
| 87.3 ppm | Alkyne-C |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of TMS as an internal standard.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 600 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans are necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Quantitative Data Summary: FT-IR Spectroscopy
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Interpretation |
| N-H Stretch | 3500-3300 | Primary amine |
| Aromatic C-H Stretch | 3100-3000 | Aromatic ring |
| C≡C Stretch | 2260-2100 | Alkyne |
| C=C Stretch | 1600-1450 | Aromatic ring |
| C-N Stretch | 1350-1250 | Aromatic amine |
| Aromatic C-H Bend | 900-675 | Out-of-plane bending |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
Quantitative Data Summary: UV-Vis Spectroscopy
| Parameter | Expected Value | Interpretation |
| λmax | ~300-350 nm | π → π* transition of the conjugated phenylethynyl system |
Note: The exact λmax can vary depending on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) to an absorbance value between 0.1 and 1.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Quantitative Data Summary: Mass Spectrometry (Electron Ionization)
| m/z Value | Interpretation |
| 193 | Molecular ion [M]⁺ |
| 192 | [M-H]⁺ |
| 165 | [M-C₂H₂]⁺ or [M-HCN]⁺ |
| 115 | Fragmentation of the aniline ring |
| 89 | Fragmentation of the phenylacetylene moiety |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a compound by separating it from any potential impurities.
Quantitative Data Summary: HPLC
| Parameter | Typical Value |
| Retention Time | Dependent on specific method conditions |
| Purity | >95% (as determined by peak area percentage) |
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at the λmax determined by UV-Vis spectroscopy.
-
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of this compound.
Caption: Cross-validation workflow for this compound characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By cross-validating the results from NMR, FT-IR, UV-Vis, MS, and chromatographic techniques, researchers can establish a high degree of confidence in the identity, structure, and purity of the compound. This robust analytical package is essential for regulatory submissions and ensures the reliability of data in research and development.
References
A Comparative Guide to the Thermal and Mechanical Performance of 4-(Phenylethynyl)aniline-Based Materials
This guide provides a comprehensive benchmark of the thermal and mechanical properties of materials derived from 4-(phenylethynyl)aniline (4-PEA). For comparative purposes, this guide contrasts 4-PEA based thermosets with two leading classes of high-performance thermosetting resins: Bismaleimides (BMI) and Cyanate Esters. The data presented is compiled from peer-reviewed literature and standardized testing protocols to offer an objective evaluation for researchers, scientists, and professionals in drug development and materials science.
Comparative Performance Data
The following tables summarize the key thermal and mechanical properties of a hypothetical 4-PEA based thermoset compared to typical values for Bismaleimide (BMI) and Cyanate Ester resins. It is important to note that specific properties of 4-PEA materials can vary significantly based on the exact formulation and curing cycle. The values presented for the 4-PEA thermoset are estimations based on related structures found in the literature, such as phenylethynyl-terminated imide oligomers.
Table 1: Thermal Properties
| Property | This compound (4-PEA) Based Thermoset (Estimated) | Bismaleimide (BMI) Resin | Cyanate Ester Resin | Test Method |
| Glass Transition Temperature (Tg) | 300 - 350 °C | 220 - 300 °C[1] | 240 - 290 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C | > 400 °C[1] | ~400 °C | TGA |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C | 30 - 50 ppm/°C | 30 - 60 ppm/°C | TMA |
Table 2: Mechanical Properties
| Property | This compound (4-PEA) Based Thermoset (Estimated) | Bismaleimide (BMI) Resin | Cyanate Ester Resin | Test Method |
| Tensile Strength | 80 - 120 MPa | 70 - 110 MPa | 60 - 90 MPa | ASTM D638[2] |
| Tensile Modulus | 3.0 - 4.0 GPa | 3.5 - 5.0 GPa | 3.0 - 4.0 GPa | ASTM D638[2] |
| Elongation at Break | 2 - 4 % | 1 - 3 % | 2 - 5 % | ASTM D638[2] |
| Flexural Strength | 120 - 180 MPa | 100 - 150 MPa | 100 - 140 MPa | ASTM D790 |
| Flexural Modulus | 3.5 - 4.5 GPa | 4.0 - 6.0 GPa | 3.5 - 4.5 GPa | ASTM D790 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of the cured thermoset material.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the cured polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature significantly above the Tg (e.g., 400 °C for high-performance thermosets).[3][4]
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.
-
A second heating ramp is often performed at the same rate as the first to obtain a cleaner Tg signal after erasing the thermal history of the sample.[5]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[4]
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
Objective: To determine the thermal stability and decomposition temperature of the cured thermoset.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or ceramic)
-
Nitrogen or air gas supply
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the cured polymer is placed in a tared TGA pan.[6]
-
Instrument Setup: The TGA furnace is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidative degradation.[6]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[7]
-
Data Analysis: The weight of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA)
-
Appropriate sample clamps (e.g., three-point bending, single or dual cantilever for rigid plastics)[9]
Procedure:
-
Sample Preparation: A rectangular specimen of precise dimensions (e.g., as per ASTM D790 for three-point bending) is prepared from the cured polymer.
-
Instrument Setup: The specimen is mounted in the appropriate clamp.
-
Test Parameters: A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz) and a controlled amplitude within the material's linear viscoelastic region.
-
Thermal Program: The temperature is ramped at a controlled rate (e.g., 3-5 °C/min) over the desired temperature range, which should encompass the glass transition.
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are plotted as a function of temperature. The peak of the tan δ curve is often used as another measure of the glass transition temperature.[10]
Tensile Testing according to ASTM D638
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured thermoset.[2][11]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.[12]
-
Grips to securely hold the test specimens.
-
Extensometer for accurate strain measurement.
-
Dumbbell-shaped test specimens (Type I is common for rigid plastics) prepared according to ASTM D638 specifications.[12]
Procedure:
-
Specimen Conditioning: The test specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified period before testing.[13]
-
Test Setup: The specimen is mounted in the grips of the UTM. The extensometer is attached to the gauge section of the specimen.
-
Testing: The specimen is pulled at a constant crosshead speed until it fractures. The speed is determined by the material type as specified in the ASTM D638 standard.[2][13]
-
Data Acquisition: The load and displacement (or strain from the extensometer) are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[12]
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[12]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[12]
-
Visualizations
Experimental Workflow for Material Characterization
The following diagram illustrates a typical workflow for the thermal and mechanical characterization of a new thermosetting polymer like a 4-PEA based material.
Caption: Workflow for thermoset characterization.
Logical Relationship for High-Performance Polymer Selection
This diagram outlines the logical considerations for selecting a high-performance polymer for a demanding application, highlighting the trade-offs between different material properties.
References
- 1. anrvrar.in [anrvrar.in]
- 2. victortestingmachine.com [victortestingmachine.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 11. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. infinitalab.com [infinitalab.com]
Comparative study of different catalysts for the synthesis of 4-(phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly for creating arylethynyl structures. A key application of this reaction is the synthesis of 4-(phenylethynyl)aniline, a valuable intermediate in medicinal chemistry and materials science. The choice of catalyst is crucial for optimizing reaction efficiency, yield, and sustainability. This guide provides an objective comparison of three distinct catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for three different catalytic systems used in the Sonogashira coupling of an aryl halide and phenylacetylene to produce this compound.
| Parameter | System 1: Homogeneous, Copper-Free | System 2: Heterogeneous, Copper-Free | System 3: Homogeneous, with Copper Co-catalyst |
| Palladium Catalyst | [DTBNpP] Pd(crotyl)Cl (P2) | 10% Palladium on Carbon (Pd/C) | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |
| Co-catalyst | None | None | Copper(I) Iodide (CuI) |
| Aryl Halide | 4-Bromoaniline | 4-Iodoaniline (inferred) | 4-Iodoaniline |
| Catalyst Loading (Pd) | 2.5 mol% | 5 mol% | 2.0 mol% |
| Co-catalyst Loading | N/A | N/A | 2.1 mol% |
| Base | 2,2,6,6-Tetramethylpiperidine (TMP) | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) |
| Solvent | Dimethyl sulfoxide (DMSO) | Water (H₂O) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 70 °C | Room Temperature |
| Reaction Time | ~2-3 hours | 12 hours | 1.5 hours |
| Reported Yield | High (inferred from similar substrates) | Good (inferred from similar reactions) | ~95% (for diphenylacetylene) |
Experimental Protocols
System 1: Homogeneous, Copper-Free Sonogashira Coupling
This protocol utilizes an air-stable, monoligated palladium precatalyst, which simplifies the experimental setup and avoids the use of a copper co-catalyst.[1][2][3][4]
Materials:
-
4-Bromoaniline (0.5 mmol, 1.0 equiv)
-
Phenylacetylene (0.8 mmol, 1.6 equiv)
-
[DTBNpP] Pd(crotyl)Cl (P2) (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.5 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-bromoaniline, the palladium precatalyst P2, and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous DMSO via syringe.
-
Add TMP via syringe.
-
Finally, add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
System 2: Heterogeneous, Copper-Free Sonogashira Coupling
This method employs an inexpensive and easily removable heterogeneous catalyst, palladium on carbon, in an environmentally friendly solvent, water.[5][6]
Materials:
-
4-Iodoaniline (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (53 mg, 0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Water (H₂O) (5 mL)
-
Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve 4-iodoaniline and potassium carbonate in water.
-
Add phenylacetylene to the mixture.
-
Finally, add the 10% Pd/C catalyst.
-
Stir the resulting solution under an argon atmosphere and heat to 70 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
System 3: Homogeneous Sonogashira Coupling with Copper Co-catalyst
This is a classic and highly efficient protocol for Sonogashira coupling, utilizing a combination of a palladium catalyst and a copper(I) co-catalyst.[7][8]
Materials:
-
4-Iodoaniline (9.80 mmol, 1.0 equiv)
-
Phenylacetylene (10.7 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (137 mg, 0.195 mmol, 2.0 mol%)
-
Copper(I) Iodide (CuI) (40 mg, 0.210 mmol, 2.1 mol%)
-
Triethylamine (14.7 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Nitrogen gas supply
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, charge 4-iodoaniline, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, anhydrous tetrahydrofuran, and triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Quench the reaction mixture with water (20 mL).
-
Separate the organic layer and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism for the Sonogashira cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to the Purity and Quality of Commercially Available 4-(phenylethynyl)aniline
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount to the success of their work. This guide provides a comprehensive assessment of 4-(phenylethynyl)aniline sourced from various commercial suppliers. Through a combination of publicly available data and established analytical protocols, this document aims to offer an objective comparison to aid in the selection of the most suitable product for research and development needs.
Introduction to this compound
This compound is a key building block in the synthesis of a wide range of organic molecules. Its unique structure, featuring a reactive amino group and a rigid phenylethynyl moiety, makes it a valuable precursor for the development of pharmaceuticals, organic electronics, and advanced materials. Given its critical role, ensuring the high purity of this compound is essential to avoid the introduction of unwanted side products and to guarantee the reproducibility of experimental results.
Comparison of Commercial Suppliers
The following table summarizes the purity information for this compound as stated by various commercial suppliers. It is important to note that this data is based on information available on the suppliers' websites and may not reflect the exact purity of a specific batch. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Stated Purity | Additional Information |
| Sigma-Aldrich | 95%[1], 96% | Available through various partners.[1] |
| Clinivex | Not explicitly stated | Provides a Certificate of Analysis (CoA) upon request.[2] |
| Ambeed | 95% | - |
| Fluorochem | 96% | - |
Note: The purity values listed are often determined by a single method (e.g., HPLC or GC) and may not account for all potential impurities. A comprehensive assessment requires the use of multiple analytical techniques.
Experimental Workflow for Purity and Quality Assessment
The following diagram outlines a systematic workflow for the comprehensive evaluation of this compound from commercial suppliers. This multi-step process ensures the verification of the compound's identity, the quantification of its purity, and the identification of any potential impurities.
Caption: Experimental workflow for assessing this compound purity.
Detailed Experimental Protocols
A thorough evaluation of this compound requires the application of several complementary analytical techniques. Below are detailed protocols for the most critical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile organic compounds.[3] A reversed-phase method is typically employed for aniline derivatives.[4]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point. A typical gradient might be:
-
0-20 min: 50% to 95% Acetonitrile
-
20-25 min: Hold at 95% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (approximately 280-320 nm, to be determined empirically).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR spectroscopy is indispensable for confirming the chemical structure of the compound and identifying any structurally related impurities.[5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of this compound should show characteristic signals for the aromatic protons and the amino protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the identity of the compound. Integration of the ¹H NMR signals can also provide a semi-quantitative measure of purity if a certified internal standard is used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis or storage of the compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST).
Common Impurities
Potential impurities in commercially available this compound can arise from the synthetic route or degradation.[6] Common synthetic methods, such as the Sonogashira coupling of 4-iodoaniline with phenylacetylene, may lead to residual starting materials, catalyst residues (palladium and copper), and homocoupled byproducts (e.g., 1,4-diphenylbuta-1,3-diyne). Oxidation of the aniline group can also occur during storage.
Conclusion
The assessment of purity and quality of this compound from commercial suppliers is a critical step for any research or development activity. While suppliers provide a general purity value, a comprehensive in-house evaluation using a combination of HPLC, NMR, and GC-MS is highly recommended. This multi-technique approach provides a robust and reliable characterization of the material, ensuring the integrity and reproducibility of subsequent experiments. Researchers should always request a lot-specific Certificate of Analysis and consider the information presented in this guide as a starting point for their own rigorous quality control procedures.
References
Investigating the Synthesis of 4-(Phenylethynyl)aniline: A Comparative Guide to Published Protocols
For researchers, scientists, and drug development professionals, the synthesis of key organic intermediates with high reproducibility and efficiency is paramount. This guide provides a comparative analysis of published synthesis protocols for 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. We delve into the prevalent Sonogashira coupling method, examining various catalytic systems and reaction conditions, and explore potential alternative routes.
The most widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (a 4-haloaniline derivative) in the presence of a palladium catalyst and, often, a copper(I) co-catalyst. The choice of catalyst, solvent, base, and reaction temperature can significantly impact the reaction's yield, duration, and reproducibility.
The Sonogashira Coupling Approach: A Comparative Overview
The Sonogashira reaction offers a versatile and direct route to this compound. Below, we compare different protocols based on the halide used in the aniline starting material.
Table 1: Comparison of Sonogashira Coupling Protocols for the Synthesis of this compound
| Starting Material | Catalyst System | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Bromoaniline | [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %) | 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | 18 h | 52 | [1] |
| 4-Iodoaniline | Pd(PPh₃)₄ / CuI | Et₃N | Not Specified | Not Specified | Good | Implied by general procedures |
| 2-Iodoaniline (for 2-isomer) | Pd(PPh₃)₄ (5 mol-%) / CuI (10 mol-%) | Et₃N | Et₃N | 3 h | 85 (for 2-isomer) | [2] |
Note: Data for the Sonogashira coupling of 4-iodoaniline with phenylacetylene to yield this compound is based on general knowledge of Sonogashira reactions, where aryl iodides are typically more reactive than aryl bromides, often leading to higher yields and shorter reaction times. Specific quantitative data for this exact reaction under various conditions was not prominently available in the reviewed literature.
The data highlights a key trend in Sonogashira couplings: the reactivity of the aryl halide significantly influences the reaction outcome. Aryl iodides are generally more reactive than aryl bromides, which can lead to higher yields and faster reactions. The presented copper-free protocol using a specialized palladium precatalyst for 4-bromoaniline provides a moderate yield after an extended reaction time.[1] For comparison, the synthesis of the isomeric 2-(phenylethynyl)aniline from 2-iodoaniline using a traditional palladium/copper catalytic system afforded a high yield in a much shorter timeframe.[2]
Experimental Protocols: A Closer Look
To ensure reproducibility, detailed experimental procedures are crucial. Below are representative protocols for the Sonogashira coupling reaction.
Protocol 1: Copper-Free Sonogashira Coupling of 4-Bromoaniline and Phenylacetylene [1]
-
To a dry Schlenk tube under an argon atmosphere, add 4-bromoaniline (0.5 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe.
-
Finally, add phenylacetylene (0.8 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 2: General Copper-Catalyzed Sonogashira Coupling
While a specific protocol for this compound was not detailed, a general procedure for the synthesis of the 2-isomer from 2-iodoaniline is as follows:[2]
-
A solution of 2-iodoaniline, phenylacetylene, Pd(PPh₃)₄ (5 mol-%), and CuI (10 mol-%) in triethylamine (Et₃N) is stirred for 3 hours under an argon atmosphere.
-
The resulting mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate), dried over a drying agent (e.g., MgSO₄), and concentrated under vacuum.
-
The crude product is purified by column chromatography and recrystallization.
Alternative Synthetic Strategies
While the Sonogashira coupling is the dominant method, exploring alternative routes is valuable for overcoming potential limitations such as catalyst cost or substrate availability. One potential, though less direct, alternative involves a partial reduction of a corresponding nitro compound. For instance, 3-nitro-(E)-stilbene can be reduced to 3-[(E)-2-phenylethenyl]aniline.[3] A similar strategy could theoretically be applied to synthesize the 4-isomer, starting from a suitable nitro-substituted precursor. However, well-documented, high-yield alternative methods for the direct synthesis of this compound are not readily found in the surveyed literature.
Visualizing the Synthetic Pathways
To better understand the reaction workflows, the following diagrams illustrate the key synthetic pathways.
Conclusion
The Sonogashira coupling remains the most reliable and direct method for synthesizing this compound. The choice between using a 4-bromo or 4-iodoaniline precursor will likely depend on a trade-off between the higher reactivity and potentially higher yield of the iodo-compound versus the often lower cost and greater availability of the bromo-analog. The development of highly active palladium precatalysts has made the use of less reactive aryl bromides more feasible, even in copper-free conditions, which is advantageous from an environmental and purity perspective. While the reproducibility of any given protocol can be influenced by various factors including reagent purity and inert atmosphere control, the Sonogashira reaction, when performed with care, is a robust and reproducible transformation. Further research into alternative, more sustainable, and cost-effective synthetic routes would be a valuable contribution to the field.
References
Safety Operating Guide
Proper Disposal of 4-(phenylethynyl)aniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety, logistical, and procedural guidance for the proper disposal of 4-(phenylethynyl)aniline (CAS No. 1849-25-8). Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, maintaining environmental compliance, and fostering a culture of safety in research and development settings. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical substances.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below. Always consult the Safety Data Sheet (SDS) for the most detailed information before handling this compound.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal Focus) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Source: Information synthesized from multiple supplier Safety Data Sheets.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A fully buttoned lab coat.
-
Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust.
Disposal Workflow and Decision Diagram
The proper disposal of this compound waste must follow a structured and compliant workflow. The decision process is outlined in the diagram below, guiding the user from waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocols
There are two primary pathways for the disposal of this compound waste: direct disposal via a licensed contractor (the standard and required method for bulk quantities) and in-lab chemical treatment for very small quantities, which may be permissible under specific institutional guidelines.
Protocol for Direct Disposal (Standard Procedure)
This protocol is the mandatory procedure for all quantities of this compound waste unless an in-lab treatment is explicitly approved by your institution's Environmental Health & Safety (EHS) office.
Step 1: Waste Segregation
-
All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips, vials), and spill cleanup materials, must be segregated as "Hazardous Organic Waste."
-
Do not mix this waste with non-hazardous trash or other waste streams like halogenated solvents, acidic waste, or basic waste to prevent unintended reactions.
Step 2: Waste Collection and Container Management
-
Use a designated, leak-proof, and clearly labeled waste container. Suitable container materials include high-density polyethylene (HDPE) or glass. Ensure the container material is compatible with aromatic amines.
-
The container must be labeled in accordance with EPA RCRA regulations. The label must include:
-
The waste container must be kept securely closed at all times, except when waste is being added.[2] Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The primary recommended method for the final disposal of this type of organic waste is high-temperature incineration by a licensed facility.
Experimental Protocol for In-Lab Oxidation Treatment (for Small Quantities)
This procedure is for the chemical degradation of small quantities (e.g., <5 grams) of this compound to less hazardous compounds. This protocol should only be performed by trained personnel in a certified chemical fume hood and with prior approval from your institution's EHS office. The procedure is based on the known oxidation of aromatic amines by potassium permanganate.[4][5]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (3 M)
-
Sodium bisulfite (NaHSO₃)
-
Stir plate and stir bar
-
Large beaker (e.g., 2L for every 1g of amine)
-
pH paper or pH meter
Procedure:
Step 1: Preparation (in a chemical fume hood)
-
For every 1 gram of this compound to be treated, prepare a solution of approximately 300 mL of 3 M sulfuric acid in a large beaker equipped with a stir bar.
-
Slowly and carefully add the this compound waste to the stirred sulfuric acid solution. It may not fully dissolve.
Step 2: Oxidation
-
While stirring the acidic amine suspension, slowly and portion-wise add a 5% w/v solution of potassium permanganate. The deep purple color of the permanganate will disappear as it reacts.
-
Continue adding the permanganate solution until a faint, persistent purple or brown (from MnO₂) color remains for at least one hour, indicating that the oxidation is complete. This process may take several hours.[4]
-
Caution: The reaction may be exothermic. Add the permanganate slowly and monitor the temperature of the beaker.
Step 3: Quenching Excess Permanganate
-
After the oxidation is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite in small portions until the purple/brown color disappears and the solution becomes colorless or pale yellow.
Step 4: Neutralization and Disposal of Treated Waste
-
Carefully neutralize the acidic solution by adding a base (e.g., sodium carbonate or sodium hydroxide solution) while stirring. Monitor the pH.
-
Adjust the final pH to be between 6 and 8.
-
Consult your institutional and local regulations for the proper disposal of the final neutralized aqueous solution. It may be permissible for drain disposal with copious amounts of water, but this must be verified.
-
All solid waste generated (e.g., gloves, weighing paper) should still be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for all.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. pro-lab.co.uk [pro-lab.co.uk]
- 3. agilent.com [agilent.com]
- 4. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 4-(phenylethynyl)aniline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety protocols, operational guidance, and disposal plans for 4-(phenylethynyl)aniline (CAS No. 1849-25-8), a compound utilized in various research and development applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and mitigating potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 | Warning |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.[3][4]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions.[3] |
Experimental Protocol: Safe Handling of this compound
This step-by-step guide details the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6]
-
Information Review: Review the Safety Data Sheet (SDS) for this compound.[7]
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Spill Kit: Have a spill kit rated for solid and organic chemicals readily available.
2. Handling the Compound
-
Work Area: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[4]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.[4]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Set up chemical reactions securely within the fume hood, ensuring all glassware is properly clamped and supported.
3. Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, light-resistant container.[8]
-
Keep in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[9]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Do not dispose of this compound down the drain.[10]
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-(phenylethynyl)aniline - Safety Data Sheet [chemicalbook.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
